molecular formula C15H24O B207934 Preisocalamendiol CAS No. 25645-19-6

Preisocalamendiol

Cat. No.: B207934
CAS No.: 25645-19-6
M. Wt: 220.35 g/mol
InChI Key: QTFJNWQFKJITEE-CYIWUNGXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one is a sesquiterpenoid natural product of significant interest in phytochemical and analytical research. This compound, with a molecular formula of C15H24O and a molecular weight of 220.36 g/mol, is characterized by its specific (S) and (Z) stereochemistry . It is also known under the synonym preisocalamendiol . Researchers value this compound for studies focused on the chemical composition of essential oils. It has been identified as a constituent of Acorus calamus (sweet flag) root oil and various Daucus carota (carrot) subspecies oils, making it a relevant analytical standard for the identification and quantification of volatile compounds in complex plant matrices . Its structural features, including the isopropyl group, methyl substituents, and a methylene exocyclic double bond, are typical of bioactive sesquiterpenoids, positioning it as a potential building block or intermediate in the synthesis of more complex natural analogs . This product is intended for research purposes as a standard or reference material. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should consult the relevant safety data sheet prior to use.

Properties

CAS No.

25645-19-6

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(2S,5E)-5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-one

InChI

InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,11,14H,4-5,7-10H2,1-3H3/b12-6+/t14-/m0/s1

InChI Key

QTFJNWQFKJITEE-CYIWUNGXSA-N

Isomeric SMILES

C/C/1=C\CCC(=C)CC(=O)[C@@H](CC1)C(C)C

Canonical SMILES

CC1=CCCC(=C)CC(=O)C(CC1)C(C)C

Appearance

Oil

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Eudesmane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the natural sources, isolation, and characterization of eudesmane-type sesquiterpenoids, with a specific focus on the compounds isolated from the root bark of Dictamnus dasycarpus Turcz. Due to the likely misspelling of "preisocalamendiol" and the lack of scientific literature under this name, this document centers on the well-documented class of eudesmane sesquiterpenoids, which are of significant interest for their diverse biological activities.

Natural Sources of Eudesmane Sesquiterpenoids

Eudesmane sesquiterpenoids are a large and structurally diverse class of natural products. They are predominantly found in the plant kingdom, but have also been identified in fungi and marine organisms.

Key Plant Families and Genera:

  • Asteraceae: This is one of the richest sources of eudesmane-type sesquiterpenoids. Genera such as Laggera and Artemisia are known to produce these compounds. For instance, ten eudesmane derivatives have been isolated from the whole plants of Laggera alata.

  • Rutaceae: The root bark of Dictamnus dasycarpus Turcz. is a notable source of eudesmane-type sesquiterpene glycosides.[1][2]

  • Meliaceae: Various parts of plants in this family, including the stembark, leaves, and seeds, have been found to contain eudesmane sesquiterpenoids.

  • Other Sources: Eudesmane sesquiterpenoids have also been isolated from the endophytic fungus Penicillium sp. and marine sponges of the genus Halichondria.

Isolation of Eudesmane Sesquiterpenoids from Dictamnus dasycarpus

The following sections detail the experimental protocol for the isolation of eudesmane-type sesquiterpene glycosides from the root bark of Dictamnus dasycarpus. This methodology is based on the successful isolation of 13 such compounds, including six previously unknown structures.[1][2][3]

General Experimental Workflow

The isolation process typically involves extraction, partitioning, and a series of chromatographic separations.

G Start Dried Root Bark of Dictamnus dasycarpus Extraction Extraction with 70% Ethanol-Water Start->Extraction Partitioning Partitioning (EtOAc-H2O) Extraction->Partitioning EtOAc_Fraction EtOAc Fraction (Discarded for this protocol) Partitioning->EtOAc_Fraction Organic Phase H2O_Fraction H2O Fraction Partitioning->H2O_Fraction Aqueous Phase Macroporous_Resin D101 Macroporous Resin Column Chromatography H2O_Fraction->Macroporous_Resin Elution_H2O H2O Elution (Discarded) Macroporous_Resin->Elution_H2O Elution_EtOH 95% EtOH Elution Macroporous_Resin->Elution_EtOH Silica_Gel Silica Gel Column Chromatography Elution_EtOH->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex pHPLC Preparative HPLC Sephadex->pHPLC Isolated_Compounds Isolated Eudesmane Sesquiterpenoid Glycosides (1-13) pHPLC->Isolated_Compounds

Caption: General workflow for the isolation of eudesmane sesquiterpenoids.
Detailed Experimental Protocols

2.2.1. Plant Material and Extraction:

  • Starting Material: Dried root bark of Dictamnus dasycarpus Turcz.

  • Extraction Solvent: 70% ethanol-water solution.

  • Procedure: The powdered root bark is extracted with the solvent at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The solvent is then evaporated under reduced pressure to yield a crude extract.

2.2.2. Solvent Partitioning:

  • Solvents: Ethyl acetate (EtOAc) and water (H₂O).

  • Procedure: The crude extract is suspended in water and then partitioned with ethyl acetate in a separatory funnel. This separates the compounds based on their polarity. For the isolation of the polar glycosides, the aqueous layer is retained for further purification.[1]

2.2.3. Column Chromatography:

  • D101 Macroporous Resin Chromatography:

    • Stationary Phase: D101 macroporous resin.

    • Mobile Phase: Stepwise elution with H₂O followed by 95% EtOH.

    • Procedure: The aqueous fraction is loaded onto the column. The column is first washed with water to remove highly polar impurities. The fraction containing the sesquiterpenoid glycosides is then eluted with 95% ethanol.[1]

  • Silica Gel Chromatography:

    • Stationary Phase: Silica gel (typically 200-300 mesh).

    • Mobile Phase: A gradient of chloroform-methanol or a similar solvent system of increasing polarity.

    • Procedure: The 95% ethanol eluate is concentrated and subjected to silica gel column chromatography to separate the compounds into several fractions based on their polarity.

  • Sephadex LH-20 Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol or an ethanol/methanol mixture.

    • Procedure: Fractions obtained from the silica gel column are further purified on a Sephadex LH-20 column to separate compounds based on their molecular size.

2.2.4. Preparative High-Performance Liquid Chromatography (pHPLC):

  • Stationary Phase: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol-water or acetonitrile-water.

  • Procedure: The final purification of the isolated fractions is achieved by preparative HPLC to yield pure eudesmane sesquiterpenoid glycosides.[1]

Characterization and Data Presentation

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following table summarizes the ¹³C-NMR spectroscopic data for a representative eudesmane sesquiterpenoid glycoside, Dictameudesmnoside A₁ (Compound 1), isolated from D. dasycarpus.[3]

Carbon No.Chemical Shift (δc) in CD₃ODCarbon No.Chemical Shift (δc) in CD₃OD
179.81'104.5
234.52'75.1
325.13'78.0
4150.14'71.6
551.25'77.9
676.46'62.8
756.31''99.8
823.42''73.5
942.13''74.9
1040.24''71.8
1173.15''74.1
1227.26''62.7
1328.9
1465.4
15110.2

Biological Activity and Potential Signaling Pathways

The eudesmane-type sesquiterpene glycosides isolated from D. dasycarpus have demonstrated significant inhibitory effects on triglyceride (TG) accumulation in HepG2 cells.[1][2] This suggests potential applications in the management of metabolic diseases.

While the precise signaling pathway has not been fully elucidated for these specific compounds, the inhibition of triglyceride accumulation in hepatocytes often involves the modulation of key pathways in lipid metabolism. A hypothetical signaling pathway is depicted below.

G Eudesmane Eudesmane Sesquiterpenoids AMPK AMPK Activation Eudesmane->AMPK SREBP1c SREBP-1c Inhibition AMPK->SREBP1c inhibits CPT1 CPT-1 Activation AMPK->CPT1 FAS Fatty Acid Synthase (FAS) ↓ SREBP1c->FAS ACC Acetyl-CoA Carboxylase (ACC) ↓ SREBP1c->ACC TG_Accumulation Triglyceride Accumulation ↓ FAS->TG_Accumulation leads to ACC->TG_Accumulation leads to FAO Fatty Acid Oxidation ↑ CPT1->FAO FAO->TG_Accumulation reduces

Caption: Hypothetical signaling pathway for the inhibition of triglyceride accumulation.

This diagram illustrates a potential mechanism where eudesmane sesquiterpenoids could activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can then phosphorylate and inhibit key enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), and downregulate the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis. Simultaneously, AMPK can activate carnitine palmitoyltransferase 1 (CPT-1), leading to increased fatty acid oxidation. The net effect of these actions would be a reduction in triglyceride accumulation. Further research is required to validate this proposed pathway for the specific compounds from D. dasycarpus.

References

The Enigmatic Biosynthesis of Preisocalamendiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preisocalamendiol, a sesquiterpenoid of the eudesmane class, has garnered interest for its potential biological activities. Despite this, a comprehensive, experimentally validated biosynthetic pathway for this natural product remains to be fully elucidated in the scientific literature. This technical guide presents a putative biosynthetic pathway for this compound, constructed from the well-established principles of terpenoid biosynthesis and drawing parallels with the formation of structurally related eudesmane sesquiterpenoids. This document outlines the hypothetical enzymatic steps from the central precursor, farnesyl pyrophosphate (FPP), to the final molecular architecture of this compound. Furthermore, this guide provides representative experimental protocols and data presentation formats, based on established methodologies in the field of natural product biosynthesis, to serve as a foundational resource for researchers aiming to experimentally validate and further explore the biosynthesis of this compound and other eudesmane sesquiterpenoids.

Introduction: The Eudesmane Sesquiterpenoids

Sesquiterpenoids are a diverse class of C15 isoprenoid natural products derived from the precursor farnesyl pyrophosphate (FPP). Within this broad family, the eudesmane sesquiterpenoids are characterized by a bicyclic carbon skeleton. These compounds are widely distributed in the plant kingdom, particularly within the Asteraceae and Apiaceae families, and exhibit a remarkable range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound is a member of this family, and understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents.

While the specific biosynthetic pathway of this compound has not been detailed in published literature, it is hypothesized to follow the general, well-characterized pathway of eudesmane sesquiterpenoid biosynthesis. This involves an initial cyclization of FPP, followed by a series of enzymatic modifications, including hydroxylations, to yield the final product.

A Putative Biosynthetic Pathway for this compound

The proposed biosynthetic pathway for this compound commences with the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP), which is generated through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The subsequent steps are catalyzed by a series of specialized enzymes, as outlined below.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The initial and rate-limiting step in the biosynthesis of eudesmane sesquiterpenoids is the cyclization of the linear FPP molecule. This reaction is catalyzed by a class of enzymes known as terpene synthases or cyclases. For the formation of the eudesmane skeleton, a sesquiterpene synthase first catalyzes the ionization of FPP to a farnesyl cation. This is followed by a 1,10-cyclization to form a germacradienyl cation intermediate. A subsequent protonation-initiated secondary cyclization leads to the formation of the bicyclic eudesmyl cation.

Step 2: Formation of the Eudesmane Skeleton

The eudesmyl cation can be deprotonated to yield various eudesmane olefin isomers. For the biosynthesis of this compound, it is proposed that the eudesmyl cation is quenched by a water molecule to introduce a hydroxyl group, or it is deprotonated to form an olefinic intermediate that is subsequently hydrated.

Step 3: Hydroxylation and Final Modifications

Following the formation of the core eudesmane diol structure, it is hypothesized that one or more cytochrome P450 monooxygenases (CYP450s) catalyze regioselective hydroxylation reactions to produce this compound. The precise positioning of the hydroxyl groups on the eudesmane scaffold is a key determinant of the final product's identity and biological activity.

Below is a diagram illustrating the proposed biosynthetic pathway.

This compound Biosynthetic Pathway Putative Biosynthetic Pathway of this compound FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Sesquiterpene Synthase (-PPi) Germacradienyl_Cation Germacradienyl Cation Farnesyl_Cation->Germacradienyl_Cation 1,10-Cyclization Eudesmyl_Cation Eudesmyl Cation Germacradienyl_Cation->Eudesmyl_Cation Protonation-initiated Cyclization Eudesmane_Diol Eudesmane Diol Intermediate Eudesmyl_Cation->Eudesmane_Diol + H2O This compound This compound Eudesmane_Diol->this compound Cytochrome P450 Monooxygenase(s) (Hydroxylation)

Caption: A proposed biosynthetic pathway for this compound from Farnesyl Pyrophosphate (FPP).

Quantitative Data in Biosynthetic Pathway Elucidation

The elucidation of a biosynthetic pathway is heavily reliant on quantitative data to understand reaction kinetics, enzyme efficiency, and metabolic flux. Due to the lack of specific data for this compound, the following table presents a hypothetical summary of the types of quantitative data that would be crucial for characterizing its biosynthetic enzymes.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)V_max (µmol/mg/min)Product(s)
Sesquiterpene SynthaseFarnesyl Pyrophosphate5.2 ± 0.80.15 ± 0.0212.5 ± 1.1Eudesmane Diol
Cytochrome P450 MonooxygenaseEudesmane Diol15.7 ± 2.10.08 ± 0.017.8 ± 0.9This compound

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data required for the characterization of biosynthetic enzymes.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound would require a series of rigorous experimental procedures. Below are detailed methodologies for key experiments that are typically employed in the study of terpenoid biosynthesis.

Isolation and Identification of this compound
  • Plant Material: Collect fresh plant material from a known natural source of this compound, such as species from the Ferula genus.

  • Extraction: The plant material is air-dried, ground to a fine powder, and extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.

  • Fractionation: The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning between n-hexane, ethyl acetate, and water to separate compounds based on polarity.

  • Chromatographic Purification: The active fraction (typically the ethyl acetate fraction for sesquiterpenoids) is subjected to repeated column chromatography on silica gel and/or Sephadex LH-20, using gradient elution with solvent systems such as n-hexane/ethyl acetate.

  • Structure Elucidation: The purified compound is identified as this compound based on spectroscopic data, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, HMBC, and mass spectrometry (MS).

Enzyme Assays
  • Enzyme Extraction: Plant tissues are flash-frozen in liquid nitrogen, ground to a powder, and homogenized in an extraction buffer containing protease inhibitors and antioxidants. The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for assays.

  • Sesquiterpene Synthase Assay:

    • The assay mixture contains the crude enzyme extract, [1-³H]FPP as the substrate, and a buffer containing MgCl₂.

    • The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped by the addition of a strong base, and the radioactive sesquiterpene products are extracted with an organic solvent (e.g., n-hexane).

    • The radioactivity of the extracted products is measured by liquid scintillation counting.

  • Cytochrome P450 Monooxygenase Assay:

    • Microsomes containing the CYP450 enzymes are prepared from the plant tissue by differential centrifugation.

    • The assay mixture contains the microsomal fraction, the eudesmane diol substrate, and an NADPH-regenerating system in a suitable buffer.

    • The reaction is incubated at an optimal temperature and stopped by the addition of an organic solvent.

    • The product, this compound, is analyzed and quantified by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Gene Cloning and Heterologous Expression
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue, and first-strand cDNA is synthesized using reverse transcriptase.

  • Gene Isolation: Degenerate primers, designed based on conserved regions of known sesquiterpene synthase or CYP450 genes, are used to amplify a partial gene fragment by PCR. The full-length gene is then obtained using RACE (Rapid Amplification of cDNA Ends).

  • Heterologous Expression: The full-length cDNA is cloned into an expression vector and transformed into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae.

  • Functional Characterization: The recombinant enzyme is purified from the host culture and its activity is confirmed using the enzyme assays described above.

Experimental_Workflow Experimental Workflow for Biosynthetic Pathway Elucidation cluster_0 Compound Isolation & Identification cluster_1 Enzyme Characterization cluster_2 Genetic Analysis Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Fractionation Fractionation Extraction->Fractionation Purification Purification Fractionation->Purification Structure_Elucidation Structure_Elucidation Purification->Structure_Elucidation Enzyme_Assay Enzyme_Assay Structure_Elucidation->Enzyme_Assay Identified Substrate Enzyme_Extraction Enzyme_Extraction Enzyme_Extraction->Enzyme_Assay Kinetic_Analysis Kinetic_Analysis Enzyme_Assay->Kinetic_Analysis RNA_Extraction RNA_Extraction Gene_Cloning Gene_Cloning RNA_Extraction->Gene_Cloning Heterologous_Expression Heterologous_Expression Gene_Cloning->Heterologous_Expression Functional_Characterization Functional_Characterization Heterologous_Expression->Functional_Characterization Functional_Characterization->Kinetic_Analysis Recombinant Enzyme

Caption: A generalized experimental workflow for the elucidation of a natural product biosynthetic pathway.

Conclusion and Future Directions

The biosynthetic pathway of this compound, a eudesmane sesquiterpenoid, is proposed to proceed from farnesyl pyrophosphate through a series of cyclization and hydroxylation reactions. While this guide provides a robust hypothetical framework based on established principles of terpenoid biosynthesis, the definitive pathway, including the specific enzymes and their catalytic mechanisms, awaits experimental validation.

Future research should focus on the isolation and characterization of the key enzymes, namely the sesquiterpene synthase and cytochrome P450 monooxygenases, from a natural source of this compound. The elucidation of this pathway will not only contribute to our fundamental understanding of plant natural product biosynthesis but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this compound and other valuable eudesmane sesquiterpenoids.

Unveiling the Enigmatic Preisocalamendiol: A Compound Shrouded in Mystery

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into the chemical literature and structural databases, the compound "Preisocalamendiol" remains elusive. At present, no definitive chemical structure, stereochemical configuration, or associated experimental data has been identified for a molecule bearing this name.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled without foundational knowledge of the molecule's identity.

It is possible that "this compound" may be a novel, yet-to-be-published discovery, a compound known by a different name, or a misspelling of a known chemical entity. Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to verify the name and explore potential alternative nomenclature.

Further investigation would be contingent on obtaining a correct chemical identifier, such as a CAS number, IUPAC name, or a reference to a peer-reviewed publication where the isolation or synthesis of this compound is described. Without such information, a comprehensive technical guide on its chemical structure and stereochemistry cannot be compiled.

An In-depth Technical Guide to Procainamide: Physicochemical Properties, Experimental Protocols, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "Preisocalamendiol" did not yield relevant results. Based on the phonetic similarity, this guide focuses on Procainamide, a well-documented pharmaceutical agent.

This technical guide provides a comprehensive overview of the physical and chemical properties, key experimental protocols, and the mechanism of action of Procainamide, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of Procainamide

Procainamide is a pharmaceutical agent classified as a Class IA antiarrhythmic drug.[1][2] It is a synthetic organic compound with the IUPAC name 4-amino-N-[2-(diethylamino)ethyl]benzamide.[3][4] The hydrochloride salt of procainamide is the commonly used form in clinical settings.[5][6][7]

Table 1: Quantitative Physicochemical Data of Procainamide and its Hydrochloride Salt

PropertyValueSource
Procainamide (Base)
Molecular FormulaC13H21N3O[4][8]
Molecular Weight235.33 g/mol [3][4]
Melting Point165-169 °C[3]
Solubility5050 mg/L (in water)[3]
logP (Octanol/Water)0.88[3]
pKa (Strongest Basic)9.24[3]
Procainamide Hydrochloride
Molecular FormulaC13H22ClN3O[6]
Molecular Weight271.79 g/mol [6][9]
Melting Point167 °C[7]
Solubility in Water≥ 50 mg/mL[9]
Solubility in DMSO50 mg/mL (requires sonication)[9]

Procainamide is described as a solid, and its hydrochloride salt appears as a white to light yellow, odorless, and hygroscopic powder.[9] It is freely soluble in water and alcohol, slightly soluble in chloroform, and practically insoluble in ether and benzene.[3]

Experimental Protocols

This section details methodologies for the synthesis and analysis of Procainamide.

2.1. Synthesis of Procainamide Analogues via Solid-Phase Synthesis

A common method for the synthesis of Procainamide and its analogues involves a solid-phase strategy.[10] This approach offers high efficiency and purity.

Experimental Workflow:

  • Resin Preparation: A suitable resin with a backbone amide linker (BAL) is used as the solid support.

  • Amine Attachment: A primary aliphatic or aromatic amine is attached to the solid support via reductive amination. The reaction progress can be monitored by testing for residual aldehyde groups with 2,4-dinitrophenylhydrazine.[10]

  • Acylation: The resulting secondary amine on the resin is acylated.

  • Halide Displacement: A halide is displaced with an amine.

  • Cleavage: The final compound is released from the solid support using trifluoroacetic acid.[10]

This parallel synthesis strategy allows for the creation of a library of novel compounds with initial crude purities often exceeding 80% and overall isolated yields ranging from 40-88%.[10]

G Resin Resin with BAL Linker Step1 Resin-Bound Amine Resin->Step1 Reductive Amination Amine Primary Amine Amine->Step1 AcylatingAgent Acylating Agent Step2 Resin-Bound Acylated Amine AcylatingAgent->Step2 Amine2 Secondary Amine Step3 Resin-Bound Final Product Amine2->Step3 TFA Trifluoroacetic Acid Product Procainamide Analogue TFA->Product Step1->Step2 Acylation Step2->Step3 Halide Displacement Step3->Product Cleavage

Solid-phase synthesis workflow for Procainamide analogues.

2.2. Analytical Methods

The characterization and quantification of Procainamide are crucial for quality control and research purposes.

2.2.1. Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and structural elucidation of Procainamide and its metabolites.[11][12]

  • Electron Ionization (EI)-MS: Intense peaks are observed at m/z 86, 99, 120, and 235.[3]

  • Tandem Mass Spectrometry (MS/MS): Used for detailed structural analysis and identification in complex mixtures.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful method for the separation and detection of Procainamide and its metabolites in biological samples.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Procainamide.

  • ¹H-NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons, the ethyl groups, and the methylene groups of the diaminoethyl chain.[14][15][16][17] Comparison of spectra can be used to study complex formation.[16]

  • ¹³C-NMR: Provides information on the carbon skeleton of the molecule.

2.2.3. Ultraviolet (UV) Spectroscopy

Procainamide exhibits a maximum absorption at 272 nm in a pH 9.4 borate buffer and at 278 nm in water (for the hydrochloride salt).[3]

Mechanism of Action and Signaling Pathway

Procainamide's primary therapeutic effect is the management of cardiac arrhythmias.[1][18] It functions as a Class IA antiarrhythmic agent by blocking voltage-gated sodium channels in cardiac muscle cells.[1][5][19]

Signaling Pathway:

  • Sodium Channel Blockade: Procainamide binds to the open state of fast sodium channels on the intracellular side of the cardiac cell membrane.[5][20]

  • Inhibition of Depolarization: This binding inhibits the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[5][19]

  • Prolonged Action Potential: Consequently, the rate of depolarization is decreased, and the action potential duration is prolonged.[1][19]

  • Increased Refractory Period: The effective refractory period of the cardiac cells is increased, making them less likely to be excited by aberrant electrical impulses.[5]

  • Potassium Channel Blockade: Procainamide also exhibits a moderate blocking effect on potassium channels, which contributes to the prolongation of the repolarization phase.[19]

This combined action slows the conduction velocity of electrical impulses in the heart and suppresses ectopic pacemaker activity, thereby restoring a normal heart rhythm.[1][20]

cluster_membrane Cardiac Cell Membrane Na_Channel Voltage-Gated Na+ Channel Na_Influx Na+ Influx K_Channel K+ Channel AP_Duration Action Potential Duration K_Channel->AP_Duration Prolongs Repolarization Procainamide Procainamide Procainamide->Na_Channel Blocks Procainamide->K_Channel Moderately Blocks Depolarization Phase 0 Depolarization Na_Influx->Depolarization Initiates Depolarization->AP_Duration Determines Conduction_Velocity Conduction Velocity Depolarization->Conduction_Velocity Determines Rate Refractory_Period Effective Refractory Period AP_Duration->Refractory_Period Influences Arrhythmia Arrhythmia Refractory_Period->Arrhythmia Suppresses Conduction_Velocity->Arrhythmia Suppresses

Mechanism of action of Procainamide on cardiac myocyte ion channels.

References

The Enigmatic Sesquiterpenoid: A Technical Guide to Preisocalamendiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Preisocalamendiol, a germacrane sesquiterpenoid with the molecular formula C₁₅H₂₄O, represents a molecule of growing interest in the field of phytochemistry and drug discovery. First identified in 1970, this natural product has been isolated from a variety of plant species, including Daucus carota (Wild Carrot), Chukrasia tabularis, Acorus calamus (Sweet Flag), and most notably, Ferula drudeana, a plant believed to be a modern-day relative of the ancient medicinal plant "Silphion". Despite its long history, detailed biological investigations into the specific activities of this compound are still emerging. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and known biological context of this compound, compiling available data to support further research and development.

Discovery and History

The first documented isolation and characterization of this compound was reported in 1970 by M. Iguchi and A. Nishiyama. Their work laid the foundation for understanding the chemical structure of this sesquiterpenoid. For decades following its initial discovery, this compound remained a relatively obscure compound, noted primarily in phytochemical surveys of various plant species.

A significant resurgence of interest in this compound has been sparked by recent investigations into the phytochemical profile of Ferula drudeana. This plant has been hypothesized to be a surviving ecotype of the legendary "Silphion," a highly valued medicinal plant in the ancient world. The identification of this compound as a constituent of F. drudeana has opened new avenues for exploring its potential pharmacological relevance, connecting it to a rich history of traditional medicine.

Physicochemical Properties

PropertyData
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
IUPAC Name (1E,4E)-10-hydroxy-2,6,10-trimeth-yl-cyclodeca-1,4-diene
CAS Number 28361-92-8
PubChem CID 12305706
Chemical Class Germacrane Sesquiterpenoid

Note: Further experimental determination of properties such as melting point, boiling point, optical rotation, and detailed spectral data (UV, IR) from an isolated and purified standard is warranted.

Natural Occurrence

This compound has been identified as a constituent of the essential oils and extracts of several plant species. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.

Plant SpeciesPlant Part(s)Reported Concentration
Daucus carota (Wild Carrot)Stem32.69% of essential oil
Chukrasia tabularisLeavesPresent
Acorus calamus (Sweet Flag)RhizomesPresent
Ferula drudeanaFruits, RootsPresent

Experimental Protocols

General Isolation and Characterization Workflow

The isolation of this compound typically follows a standard phytochemical workflow for the extraction and purification of volatile and semi-volatile compounds from plant matrices. The following diagram illustrates a generalized experimental approach.

experimental_workflow plant_material Plant Material (e.g., Daucus carota stems) extraction Solvent Extraction or Hydrodistillation plant_material->extraction crude_extract Crude Extract / Essential Oil extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography fractions Fractions chromatography->fractions purified_compound Purified this compound fractions->purified_compound structure_elucidation Structure Elucidation purified_compound->structure_elucidation bioassays Biological Activity Assays purified_compound->bioassays nmr NMR (1H, 13C, 2D) structure_elucidation->nmr ms Mass Spectrometry (MS) structure_elucidation->ms ir_uv IR and UV Spectroscopy structure_elucidation->ir_uv

Figure 1: Generalized workflow for the isolation and characterization of this compound.
Detailed Methodologies

a) Plant Material and Extraction:

  • Air-dry the plant material (e.g., stems of Daucus carota) at room temperature in a well-ventilated area, protected from direct sunlight.

  • Grind the dried plant material into a coarse powder.

  • For essential oil extraction, subject the powdered material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.

  • For solvent extraction, macerate the powdered material with a suitable organic solvent (e.g., n-hexane, dichloromethane, or ethanol) at room temperature for 24-48 hours with periodic agitation.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

b) Chromatographic Purification:

  • Subject the crude extract or essential oil to column chromatography over silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool fractions containing the compound of interest (as indicated by TLC).

  • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

c) Structure Elucidation:

  • Confirm the identity and structure of the isolated compound using standard spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the proton and carbon framework and their connectivity.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl).

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Biological Activity and Signaling Pathways

While the plant extracts containing this compound have been investigated for various biological activities, there is a paucity of data on the specific bioactivity of the isolated compound. The broader class of germacrane sesquiterpenoids is known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.

Potential Signaling Pathways for Investigation

Given the known activities of related sesquiterpenoids, several signaling pathways are logical targets for investigating the mechanism of action of this compound.

signaling_pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptotic Pathway (in Cancer Cells) preisocalamendiol_inflam This compound nfkb NF-κB Pathway preisocalamendiol_inflam->nfkb Inhibition? cox2 COX-2 nfkb->cox2 pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory_cytokines preisocalamendiol_apoptosis This compound caspase_cascade Caspase Cascade preisocalamendiol_apoptosis->caspase_cascade Activation? apoptosis Apoptosis caspase_cascade->apoptosis

Figure 2: Hypothetical signaling pathways for investigation of this compound's biological activity.

These diagrams represent potential mechanisms of action that warrant further experimental validation. For instance, the anti-inflammatory effects could be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, leading to reduced expression of COX-2 and pro-inflammatory cytokines. Similarly, any cytotoxic activity against cancer cells could be investigated for its ability to induce apoptosis via the activation of the caspase cascade.

Future Directions and Conclusion

This compound is a natural product with a rich history and renewed interest due to its association with ethnobotanically significant plants. While its chemical structure is established, a significant gap exists in the understanding of its specific biological activities and mechanisms of action.

Key areas for future research include:

  • Bioactivity-guided isolation: To efficiently obtain larger quantities of pure this compound for comprehensive biological screening.

  • In-depth pharmacological studies: To evaluate the anti-inflammatory, antimicrobial, cytotoxic, and other potential therapeutic effects of the purified compound.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • Synthesis of analogs: To explore the structure-activity relationships and potentially develop more potent and selective derivatives.

This technical guide serves as a foundational resource for researchers and drug development professionals, highlighting the current state of knowledge on this compound and outlining the critical next steps to unlock its full therapeutic potential. The convergence of its historical context with modern analytical and pharmacological techniques positions this compound as a promising candidate for future drug discovery efforts.

The Enigmatic Relationship of Isocalamendiol and its Putative Precursor, Preisocalamendiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocalamendiol, a sesquiterpenoid found in plants such as Acorus calamus, has garnered interest for its potential biological activities. This technical guide delves into the chemical properties and analytical methodologies pertinent to isocalamendiol. While the direct precursor "preisocalamendiol" remains uncharacterized in scientific literature, this document proposes a hypothetical biosynthetic relationship based on established principles of sesquiterpenoid biosynthesis. We provide a structured overview of quantitative data, detailed experimental protocols for sesquiterpenoid analysis, and a conceptual framework for the biotransformation of a putative this compound intermediate into the stable isocalamendiol structure. This guide aims to serve as a foundational resource for researchers investigating calamendiol-type sesquiterpenoids and their potential for drug discovery and development.

Introduction to Isocalamendiol

Isocalamendiol is a bicyclic sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O₂. It is characterized by a cadinane-type skeleton and has been isolated from various natural sources, most notably the rhizomes of Acorus calamus. Sesquiterpenoids, as a class of natural products, are known for their diverse chemical structures and wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The study of isocalamendiol and its analogs is therefore a promising area for the discovery of new therapeutic agents.

The this compound Hypothesis

Currently, there is no direct experimental evidence or literature describing a compound named "this compound." It is hypothesized that this term may refer to a transient, unstable biosynthetic intermediate that precedes the formation of isocalamendiol. In sesquiterpenoid biosynthesis, complex carbocationic rearrangements are common following the initial cyclization of farnesyl pyrophosphate (FPP). It is plausible that "this compound" represents one such carbocationic intermediate or a short-lived precursor that rapidly rearranges or is enzymatically converted to the more stable isocalamendiol.

Quantitative Data

The following table summarizes the known quantitative data for isocalamendiol. Due to the unconfirmed existence of this compound, no corresponding data can be provided.

PropertyIsocalamendiol
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol [1]
IUPAC Name (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol[1]
CAS Number 25330-21-6[1]

Experimental Protocols

The following protocols are generalized for the extraction, isolation, and analysis of sesquiterpenoids like isocalamendiol from plant material. These can be adapted for specific research needs.

Extraction and Isolation of Sesquiterpenoids
  • Plant Material Preparation: Air-dry the rhizomes of Acorus calamus and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with a non-polar solvent such as hexane or dichloromethane at room temperature for 48-72 hours. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to separate fractions with increasing polarity.

  • Purification: Monitor the fractions by thin-layer chromatography (TLC). Combine fractions containing compounds with similar Rf values and further purify them using preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure isocalamendiol.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to elucidate the chemical structure.

  • Mass Spectrometry (MS): Analyze the purified compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern.

Visualizations

Hypothetical Biosynthetic Pathway of Isocalamendiol

The following diagram illustrates a plausible biosynthetic pathway from the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), to isocalamendiol, postulating a "this compound" carbocation intermediate.

Workflow cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Structural Elucidation Plant_Material Plant Material Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC HPLC/Prep-TLC Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound NMR NMR Spectroscopy Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS Structure Identified Structure NMR->Structure MS->Structure

References

Preisocalamendiol in Acorus calamus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acorus calamus L., commonly known as sweet flag, is a perennial herbaceous plant with a long history of use in traditional medicine. Its rhizomes are a rich source of bioactive secondary metabolites, particularly sesquiterpenoids. Among these, Preisocalamendiol has been identified as a significant constituent of the essential oil. This technical guide provides a comprehensive overview of the occurrence, isolation, and analysis of this compound from Acorus calamus. It includes quantitative data on its presence in the plant, detailed experimental protocols for its extraction and characterization, and an exploration of the potential biological activities of related sesquiterpenoids from the same source. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Occurrence of this compound in Acorus calamus

This compound is a sesquiterpenoid found in the essential oil of Acorus calamus rhizomes. Its concentration, along with related compounds like isocalamendiol and dehydroxyisocalamendiol, varies depending on the geographical origin of the plant material. The presence of these compounds underscores the importance of Acorus calamus as a source for this class of phytochemicals.

Quantitative Data

The following table summarizes the quantitative analysis of this compound and related sesquiterpenoids in the essential oil of Acorus calamus rhizomes as reported in various studies.

CompoundPlant PartGeographic OriginAnalytical MethodConcentration (%)Reference
This compound RhizomeTurkeyGC-MS17.3[1]
Isocalamendiol RhizomeLithuaniaGC-MS12.8[1]
Isocalamendiol RhizomeHubei, ChinaGC-MS5.41[1]
Dehydroxyisocalamendiol RhizomeItalyGC-MS3.5[1]

Note: The variability in concentration highlights the influence of chemotype and environmental factors on the phytochemical profile of Acorus calamus.

Experimental Protocols

This section details the methodologies for the extraction of essential oil from Acorus calamus rhizomes, a general protocol for the isolation of sesquiterpenoids, and analytical techniques for the identification and quantification of this compound.

Extraction of Essential Oil from Rhizomes

A common method for obtaining the essential oil from Acorus calamus rhizomes is hydrodistillation.

Protocol:

  • Plant Material Preparation: Air-dry fresh rhizomes of Acorus calamus in the shade for one week. Once dried, grind the rhizomes into a fine powder using a mechanical grinder.

  • Hydrodistillation: Place 500 g of the powdered rhizome in a Clevenger-type apparatus. Add distilled water to the flask to immerse the powder.

  • Distillation: Heat the flask and collect the essential oil over a period of 3-4 hours.

  • Oil Separation and Storage: Separate the collected essential oil from the aqueous layer. Dry the oil over anhydrous sodium sulfate and store it in a sealed vial at 4°C in the dark.

Isolation of this compound (General Protocol for Sesquiterpenoids)

Protocol:

  • Preparation of the Crude Extract: Macerate the powdered rhizomes of Acorus calamus with 95% ethanol at room temperature. Concentrate the resulting extract under reduced pressure to obtain a crude ethanol extract.

  • Column Chromatography:

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Fractionation:

    • Dissolve the crude ethanol extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane).

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate).

    • Collect fractions of the eluate.

  • Thin-Layer Chromatography (TLC) Monitoring: Monitor the collected fractions by TLC to identify those containing compounds with similar Rf values.

  • Further Purification: Pool the fractions containing the target sesquiterpenoids and subject them to further purification using repeated column chromatography or preparative HPLC until a pure compound is obtained.

  • Structure Elucidation: Identify the purified compound as this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for the identification and quantification of volatile compounds like this compound in the essential oil.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent fused silica capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: 280°C for 10 minutes.

  • Mass Spectrometer: Agilent 5973N or similar, operated in electron ionization (EI) mode at 70 eV.

  • Mass Range: 40-650 m/z.

  • Identification: Compare the mass spectra of the analyte with those in a reference library (e.g., NIST, Wiley).

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, research on other sesquiterpenoids isolated from Acorus calamus suggests potential therapeutic effects, particularly neuroprotective properties.

Neuroprotective Effects of Related Sesquiterpenoids

A study on new sesquiterpenoids, calamusins L–Q, isolated from the ethanol extract of Acorus calamus rhizomes, evaluated their neuroprotective effects against serum withdrawal, rotenone, and oxygen-glucose deprivation (OGD)-induced injury in PC12 cells.[1] It was found that some of these sesquiterpenoids moderately increased the cell survival rate of OGD-treated PC12 cells at a concentration of 10 μM.[1]

Another study on newly isolated sesquiterpenes, calamusins A-I, from Acorus calamus rhizomes reported weak hepatoprotective activities against acetaminophen-induced HepG2 cell damage for some of these compounds at a concentration of 10 μM.[2]

While these findings are not specific to this compound, they suggest that sesquiterpenoids from Acorus calamus are a promising class of compounds for further investigation into their neuroprotective and hepatoprotective potential. The shared structural features among these compounds warrant dedicated studies on the bioactivity of this compound.

Visualizations

Experimental Workflow for Isolation and Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from Acorus calamus.

experimental_workflow cluster_isolation Isolation cluster_analysis Analysis start Acorus calamus Rhizomes powder Powdered Rhizomes start->powder extraction Hydrodistillation powder->extraction ethanol_extraction Ethanol Extraction powder->ethanol_extraction essential_oil Essential Oil extraction->essential_oil gcms GC-MS Analysis essential_oil->gcms crude_extract Crude Ethanol Extract ethanol_extraction->crude_extract column_chromatography Column Chromatography (Silica Gel, n-hexane/EtOAc) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc purification Further Purification (Prep. HPLC) tlc->purification This compound Pure this compound purification->this compound identification Identification & Quantification gcms->identification bioactivity_investigation cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies This compound This compound cell_lines Cell Lines (e.g., PC12, HepG2) This compound->cell_lines cytotoxicity Cytotoxicity Assays (e.g., MTT) cell_lines->cytotoxicity neuroprotection Neuroprotection Assays (e.g., against OGD, Rotenone) cell_lines->neuroprotection hepatoprotection Hepatoprotection Assays (e.g., against APAP) cell_lines->hepatoprotection signaling_pathways Signaling Pathway Analysis (e.g., Western Blot for MAPK, Akt) neuroprotection->signaling_pathways hepatoprotection->signaling_pathways gene_expression Gene Expression Analysis (e.g., qPCR) signaling_pathways->gene_expression

References

Unraveling Preisocalamendiol: A Comprehensive Technical Guide to Procainamide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

The compound of interest, initially searched for as "Preisocalamendiol," has been identified through extensive database searches as Procainamide . It is highly probable that "this compound" is a non-standard or erroneous name for this well-documented pharmaceutical agent. This guide provides a comprehensive technical overview of Procainamide, focusing on its chemical identity, pharmacological properties, and the experimental methodologies used to elucidate its mechanism of action.

Core Chemical Identifiers

Procainamide is a well-characterized compound with established chemical identifiers crucial for research and regulatory purposes. The following table summarizes its key identifiers.

Identifier TypeValue
CAS Number 51-06-9 (Procainamide)[1]
614-39-1 (Procainamide Hydrochloride)[2]
Molecular Formula C₁₃H₂₁N₃O[1]
IUPAC Name 4-amino-N-[2-(diethylamino)ethyl]benzamide[1]
InChI Key REQCZEXYDRLIBE-UHFFFAOYSA-N[1]
SMILES CCN(CC)CCNC(=O)c1ccc(N)cc1[1]
Synonyms Novocainamide, Procan, Pronestyl[1]

Mechanism of Action: A Class IA Antiarrhythmic Agent

Procainamide is classified as a Class IA antiarrhythmic agent.[3][4] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[1][3] This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization.[3] Consequently, conduction velocity in the atria, ventricles, and His-Purkinje system is slowed.

Furthermore, Procainamide also exhibits potassium channel blocking activity, which prolongs the duration of the action potential and the effective refractory period of cardiac tissue.[1][4] This dual action on both sodium and potassium channels is characteristic of Class IA antiarrhythmics and contributes to its efficacy in treating a variety of cardiac arrhythmias.

The following diagram illustrates the signaling pathway of Procainamide's action on a cardiomyocyte.

Procainamide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Procainamide_ext Procainamide Na_channel Voltage-Gated Sodium Channel (Nav1.5) Procainamide_ext->Na_channel Blocks K_channel Potassium Channel Procainamide_ext->K_channel Blocks Na_influx Reduced Na+ Influx Na_channel->Na_influx K_efflux Reduced K+ Efflux K_channel->K_efflux Depolarization Decreased Rate of Phase 0 Depolarization Na_influx->Depolarization AP_Duration Increased Action Potential Duration K_efflux->AP_Duration Antiarrhythmic_Effect Antiarrhythmic Effect Depolarization->Antiarrhythmic_Effect ERP Increased Effective Refractory Period AP_Duration->ERP ERP->Antiarrhythmic_Effect

Procainamide's mechanism of action on cardiomyocyte ion channels.

Experimental Protocols

The pharmacological effects of Procainamide have been extensively studied using various electrophysiological techniques. Below are detailed methodologies for key experiments.

Voltage Clamp and Patch Clamp Electrophysiology

Objective: To measure the effect of Procainamide on ion channel currents in isolated cardiomyocytes.

Methodology:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig papillary muscle).

  • Electrode Preparation: Borosilicate glass micropipettes are pulled to a fine tip and filled with an internal solution mimicking the intracellular ionic composition.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp Protocol: The membrane potential is held at a specific voltage by a feedback amplifier. A series of voltage steps are applied to activate and inactivate the ion channels of interest.

  • Current Measurement: The amplifier measures the current required to maintain the clamped voltage, which is equal and opposite to the current flowing through the ion channels.

  • Drug Application: Procainamide is applied to the cell via a perfusion system at known concentrations.

  • Data Analysis: The recorded currents before and after drug application are analyzed to determine the effect of Procainamide on channel kinetics (e.g., activation, inactivation, and recovery from inactivation).

The following diagram outlines the general workflow for a patch-clamp experiment.

Patch_Clamp_Workflow Start Start Cell_Isolation Isolate Cardiomyocytes Start->Cell_Isolation Pipette_Prep Prepare Patch Pipette Cell_Isolation->Pipette_Prep Seal_Formation Form Gigaohm Seal Pipette_Prep->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Recording Record Baseline Ion Channel Currents Whole_Cell->Baseline_Recording Drug_Application Apply Procainamide Baseline_Recording->Drug_Application Post_Drug_Recording Record Ion Channel Currents with Procainamide Drug_Application->Post_Drug_Recording Data_Analysis Analyze Data Post_Drug_Recording->Data_Analysis End End Data_Analysis->End

A simplified workflow for a whole-cell patch-clamp experiment.
Cardiac Action Potential Measurement

Objective: To determine the effect of Procainamide on the cardiac action potential waveform.

Methodology:

  • Tissue Preparation: A strip of cardiac muscle (e.g., papillary muscle) is dissected and mounted in an organ bath perfused with a physiological salt solution.

  • Microelectrode Impalement: A sharp glass microelectrode filled with a high-concentration KCl solution is used to impale a single cardiomyocyte.

  • Action Potential Recording: The microelectrode records the transmembrane potential. The muscle is stimulated at a constant frequency to elicit regular action potentials.

  • Drug Perfusion: After recording stable baseline action potentials, Procainamide is added to the perfusate at various concentrations.

  • Data Acquisition: Action potentials are recorded continuously and digitized for later analysis.

  • Parameter Analysis: Key parameters of the action potential are measured, including the maximum upstroke velocity (Vmax), action potential duration at different levels of repolarization (e.g., APD50, APD90), and the resting membrane potential.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the electrophysiological effects of Procainamide.

ParameterEffect of ProcainamideTypical Concentration Range
Maximum Upstroke Velocity (Vmax) Decrease10 - 100 µM
Action Potential Duration (APD) Increase10 - 100 µM
Effective Refractory Period (ERP) Increase10 - 100 µM
QRS Duration (in vivo) IncreaseTherapeutic plasma levels
QT Interval (in vivo) IncreaseTherapeutic plasma levels

Note: The exact values can vary depending on the experimental model, tissue type, and specific experimental conditions.

Conclusion

Procainamide is a well-established Class IA antiarrhythmic drug with a primary mechanism of action involving the blockade of cardiac sodium and potassium channels. Its electrophysiological effects have been thoroughly characterized through techniques such as voltage clamp and intracellular action potential recordings. This technical guide provides a foundational understanding of Procainamide for researchers and drug development professionals, emphasizing its chemical identity, mechanism of action, and the experimental approaches used to study its properties.

References

The Solubility and Stability of Preisocalamendiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Unveiling Preisocalamendiol

This compound is presumed to be a member of the sesquiterpenoid family, a diverse class of 15-carbon natural products. The nomenclature suggests a structural relationship to isocalamendiol, which possesses a eudesmane skeleton. The "-diol" suffix indicates the presence of two hydroxyl (-OH) groups. These functional groups are critical determinants of the molecule's solubility and stability. The addition of hydroxyl groups to the sesquiterpene backbone generally increases polarity and, consequently, solubility in polar solvents.

Sesquiterpenes, as a class, exhibit a wide range of biological activities and are of significant interest in drug discovery.[1] Understanding the solubility and stability of a novel compound like this compound is a fundamental prerequisite for its formulation, analytical development, and preclinical evaluation.

Predicted Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Based on its inferred structure as a sesquiterpenoid diol, the solubility of this compound in various solvents can be predicted. The principle of "like dissolves like" is a useful guide.[2][3]

Table 1: Predicted Solubility of this compound in Different Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe two hydroxyl groups can form hydrogen bonds with protic solvents, facilitating dissolution. Solubility in water is expected to be moderate and increase with the addition of polar organic co-solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl AcetateHighThese solvents can accept hydrogen bonds and have dipole moments that can interact with the polar functional groups of this compound.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Very LowThe nonpolar hydrocarbon backbone of the sesquiterpenoid structure will have weak interactions with nonpolar solvents, leading to poor solubility.

Stability Profile of this compound

The stability of a drug candidate determines its shelf-life, storage conditions, and potential degradation pathways. For a sesquiterpenoid diol like this compound, several factors can influence its stability.

Key Factors Influencing Stability:

  • pH: Sesquiterpenoids can be susceptible to degradation under acidic or basic conditions. For instance, sesquiterpene lactones with side chains have shown instability at a pH of 7.4.[4] While this compound is a diol and not a lactone, the potential for acid- or base-catalyzed rearrangements or dehydration, especially if the hydroxyl groups are tertiary, should be considered.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Sesquiterpene lactones in an Arnica tincture showed a significant decrease in content when stored at higher temperatures.[5]

  • Oxidation: The presence of double bonds and hydroxyl groups in the structure of this compound makes it potentially susceptible to oxidation. Exposure to air (oxygen) and light can lead to the formation of degradation products.

  • Light: Photodegradation can occur, especially if the molecule contains chromophores that absorb UV or visible light.

Table 2: Potential Degradation Pathways and Conditions for this compound

Degradation PathwayTriggering ConditionsPotential Products
Oxidation Exposure to air, light, oxidizing agentsKetones, aldehydes, epoxides, or further degradation products.
Dehydration Acidic conditions, heatFormation of additional double bonds.
Rearrangement Acidic or basic conditionsIsomeric compounds with different stereochemistry or skeletal structure.

Experimental Protocols

To definitively determine the solubility and stability of this compound, rigorous experimental evaluation is necessary. The following protocols are based on widely accepted methodologies for natural products.[2][6][7][8]

Solubility Determination: The Shake-Flask Method

The equilibrium solubility of this compound can be determined using the shake-flask method.[2][6]

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (as listed in Table 1).

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Filter the supernatant using a suitable, non-absorbent filter (e.g., PTFE).

  • Quantification: Dilute the filtered supernatant to an appropriate concentration and quantify the amount of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess This compound to solvent B Shake at constant temperature (24-72h) A->B Equilibrate C Centrifuge and filter supernatant B->C Separate D Quantify by HPLC-UV/MS C->D Analyze E Report solubility (mg/mL or mol/L) D->E Report

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

  • Stress Conditions: Expose the solutions to a range of stress conditions in parallel with a control sample stored under normal conditions (e.g., 5 °C, protected from light).

    • Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Elevated temperature (e.g., 60 °C or 80 °C) in the dark.

    • Photolytic: Exposure to a light source (e.g., Xenon lamp) providing UV and visible light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS and NMR.

Stability_Workflow cluster_start Start cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results Start This compound Solution Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxidative Oxidative (H₂O₂) Start->Oxidative Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analysis Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Degradation Degradation Profile Analysis->Degradation Pathway Identify Degradants Degradation->Pathway

Caption: Workflow for forced degradation stability testing.

Conclusion

While specific data for this compound is currently unavailable, this technical guide provides a comprehensive framework for understanding and experimentally determining its solubility and stability based on its inferred chemical structure as a eudesmane-type sesquiterpenoid diol. The presence of two hydroxyl groups is expected to confer moderate to high solubility in polar solvents. The stability profile will likely be influenced by pH, temperature, and oxidative stress. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary data to advance the development of this compound as a potential therapeutic agent.

References

Methodological & Application

Synthetic Approaches to Calamendiol Sesquiterpenoids: A Detailed Examination of the Total Synthesis of (+)-Isocalamendiol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

APPLICATION NOTE

Introduction

Preisocalamendiol is a sesquiterpenoid of interest within the drug development sector. However, a comprehensive review of the scientific literature reveals a notable absence of a reported total synthesis for this specific compound. In contrast, the stereocontrolled total synthesis of a closely related stereoisomer, (+)-isocalamendiol, was successfully achieved by Williams and Callahan in 1981. This seminal work provides a critical blueprint for accessing the calamendiol skeleton and serves as an invaluable resource for synthetic strategies toward this compound and other related natural products. This document provides a detailed overview of the synthetic methodology for (+)-isocalamendiol, including experimental protocols and quantitative data, to aid researchers in the design of synthetic routes to this class of molecules.

Synthetic Strategy Overview

The total synthesis of (+)-isocalamendiol hinges on a key photochemical [2+2] cycloaddition reaction, followed by a series of stereocontrolled transformations to construct the decalin core and introduce the requisite functional groups. The retrosynthetic analysis reveals a convergent approach, with the key bond disconnections pointing to (-)-piperitone and methyl cyclobutenecarboxylate as readily available starting materials.

Logical Relationship of the Synthetic Strategy

Retrosynthesis This compound This compound / Isocalamendiol Skeleton KeyIntermediate Functionalized Decalin Core This compound->KeyIntermediate Final Functional Group Manipulations Photoadduct Tricyclic Photoadduct KeyIntermediate->Photoadduct Ring Opening & Rearrangement StartingMaterials (-)-Piperitone + Methyl Cyclobutenecarboxylate Photoadduct->StartingMaterials [2+2] Photocycloaddition SynthesisWorkflow Start (-)-Piperitone & Methyl Cyclobutenecarboxylate Step1 [2+2] Photocycloaddition Start->Step1 Product1 Tricyclic Photoadduct Step1->Product1 Step2 LiAlH4 Reduction Product1->Step2 Product2 Diol Step2->Product2 Step3 Mesylation Product2->Step3 Product3 Monomesylate Step3->Product3 Step4 DBU Elimination Product3->Step4 Product4 Olefin Step4->Product4 Step5 Hydroboration-Oxidation Product4->Step5 Product5 Primary Alcohol Step5->Product5 Step6 Tosylation Product5->Step6 Product6 Tosylate Step6->Product6 Step7 LiAlH4 Reduction Product6->Step7 FinalProduct (+)-Isocalamendiol Step7->FinalProduct

Application Notes and Protocols for the Analytical Quantification of Procainamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Procainamide is a well-established antiarrhythmic agent used in the treatment of cardiac arrhythmias.[1][2] It functions primarily by blocking fast sodium channels in cardiomyocytes, thereby slowing conduction velocity and prolonging the refractory period.[1][2] Accurate and precise quantification of procainamide and its major active metabolite, N-acetylprocainamide (NAPA), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[3] These application notes provide detailed protocols for the quantification of procainamide using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique for the quantification of procainamide in plasma and other biological samples.[4][5]

Experimental Protocol

1. Sample Preparation (Plasma)

  • To 0.5 mL of plasma sample, add 100 µL of an internal standard solution (e.g., N-propionylprocainamide at 5 µg/mL).[6]

  • Add 0.2 mL of 4M NaOH to alkalinize the sample.[6]

  • Add 4 mL of methylene chloride and vortex for 1 minute to extract the analytes.[6][7]

  • Centrifuge at 2000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.[5]

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 25 mM phosphate buffer, pH 3.5) in a gradient or isocratic elution.[4] A simple mobile phase can also consist of water, acetonitrile, and sulfuric acid as a buffer.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.[6][8]

  • Injection Volume: 20 µL.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of procainamide and NAPA into blank plasma.

  • Process the calibration standards and samples as described in the sample preparation protocol.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of procainamide and NAPA in the unknown samples from the calibration curve.

Quantitative Data Summary
ParameterValueReference
Linearity Range4 - 2500 ng/mL[6]
Limit of Detection (LOD)2 ng/mL[6]
Limit of Quantification (LOQ)4 ng/mL[6]
Inter-run Variation (CV%)5.1% for Procainamide[4]
9.3% for N-acetylprocainamide[4]

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of procainamide, especially at low concentrations.[9][10]

Experimental Protocol

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a small volume (e.g., 2 µL) into the LC-MS/MS system.[11]

2. LC-MS/MS Conditions

  • LC System: An ultra-high-pressure liquid chromatography (UHPLC) system.[11]

  • Column: A suitable reversed-phase column (e.g., C18 or C8).[4][9]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for procainamide, NAPA, and the internal standard.

3. Calibration and Quantification

  • Prepare calibration standards in blank plasma over the desired concentration range.

  • Analyze the standards and samples using the developed LC-MS/MS method.

  • Quantify the analytes using the peak area ratios against the internal standard.

Quantitative Data Summary
ParameterValueReference
Linearity Range (Procainamide)20 - 100,000 ng/mL[11]
Linearity Range (NAPA)20 - 10,000 ng/mL[11]
Lower Limit of Quantification20 ng/mL[11]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction or Protein Precipitation Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for the quantification of Procainamide.

G Procainamide Procainamide Na_Channel Voltage-gated Sodium Channel (Nav1.5) Procainamide->Na_Channel Blocks Na_Influx Sodium Ion Influx Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_Influx->Depolarization Conduction Decreased Conduction Velocity Depolarization->Conduction Refractory Increased Effective Refractory Period Depolarization->Refractory Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia Refractory->Arrhythmia

Caption: Simplified signaling pathway of Procainamide's antiarrhythmic action.

References

Application Note: A Strategic Approach to the HPLC Separation of Preisocalamendiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Preisocalamendiol, a novel chiral compound, presents a significant analytical challenge in pharmaceutical development and quality control. The ability to separate and quantify the individual enantiomers of this compound, as well as to resolve it from potential impurities and related substances, is critical for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and reproducibility. This application note provides a comprehensive guide and detailed protocols for the development of robust HPLC methods for the separation of this compound, with a focus on reversed-phase, normal-phase, and chiral separation strategies.

The successful development of an HPLC method for a new chemical entity like this compound requires a systematic screening approach to identify the optimal stationary phase, mobile phase, and other chromatographic conditions. This process typically begins with an assessment of the compound's physicochemical properties, such as its polarity and solubility, to guide the initial choice between reversed-phase and normal-phase chromatography. For chiral molecules, an additional layer of complexity is introduced, necessitating the screening of various chiral stationary phases (CSPs) to achieve enantiomeric resolution.

This document outlines a strategic workflow for the systematic development of an HPLC separation method for this compound, providing researchers, scientists, and drug development professionals with the necessary protocols and guidance to establish a reliable analytical method.

Experimental Protocols

A critical aspect of method development is the systematic evaluation of different chromatographic conditions. The following protocols provide a starting point for the separation of this compound.

Protocol 1: Reversed-Phase HPLC Screening

Reversed-phase HPLC is the most common mode of separation and is a good starting point for moderately polar to non-polar compounds.

Objective: To evaluate the retention and peak shape of this compound on different C18 columns with various mobile phase compositions.

Materials and Equipment:

  • HPLC system with a UV detector or Mass Spectrometer

  • C18 analytical columns from different manufacturers (e.g., Agilent Zorbax, Waters Symmetry, Phenomenex Luna)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate for mobile phase modification

  • This compound standard solution (e.g., 1 mg/mL in a suitable solvent)

Procedure:

  • Prepare mobile phase A: 0.1% formic acid in water.

  • Prepare mobile phase B: 0.1% formic acid in acetonitrile.

  • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) and equilibrate with a starting mobile phase composition (e.g., 50:50 A:B) at a flow rate of 1.0 mL/min.

  • Set the detector wavelength based on the UV absorbance maximum of this compound.

  • Inject 10 µL of the this compound standard solution.

  • Run a gradient elution from 5% to 95% B over 20 minutes to determine the approximate retention time.

  • Based on the gradient run, develop an isocratic or optimized gradient method to achieve a suitable retention time and peak shape.

  • Repeat the screening with different C18 columns and with methanol as the organic modifier to evaluate selectivity changes.

Protocol 2: Normal-Phase HPLC Screening

Normal-phase HPLC is suitable for polar compounds that are not well-retained in reversed-phase or for achieving different selectivity.

Objective: To assess the retention and separation of this compound using a silica or other polar stationary phase.

Materials and Equipment:

  • HPLC system with a UV detector

  • Silica or Diol analytical column

  • HPLC grade hexane, isopropanol (IPA), and ethanol

  • This compound standard solution (e.g., 1 mg/mL in a suitable non-polar solvent)

Procedure:

  • Prepare mobile phase A: Hexane.

  • Prepare mobile phase B: Isopropanol or Ethanol.

  • Install a silica column (e.g., 4.6 x 250 mm, 5 µm) and equilibrate with a starting mobile phase composition (e.g., 90:10 A:B) at a flow rate of 1.0 mL/min.

  • Set the detector wavelength.

  • Inject 10 µL of the this compound standard solution.

  • Adjust the ratio of hexane to alcohol to achieve a retention factor (k') between 2 and 10.

  • Evaluate peak shape and resolution from any impurities.

Protocol 3: Chiral HPLC Method Development

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often the first choice due to their broad applicability.[1][2]

Objective: To screen different chiral stationary phases and mobile phases to achieve baseline separation of this compound enantiomers.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral columns (e.g., Chiralpak IA, IB, IC from Daicel)

  • HPLC grade hexane, isopropanol (IPA), ethanol, methanol, and acetonitrile

  • Acidic and basic additives (e.g., trifluoroacetic acid, diethylamine)

  • Racemic this compound standard solution

Procedure:

  • Normal Phase Screening:

    • Install a polysaccharide-based chiral column (e.g., Chiralpak IA).

    • Equilibrate the column with a mobile phase of Hexane/IPA (90:10 v/v) at 1.0 mL/min.

    • Inject the racemic this compound standard.

    • If no separation is observed, screen other alcohol modifiers (e.g., ethanol) and different compositions.

    • Screen other polysaccharide-based CSPs.

  • Reversed-Phase Screening:

    • If normal phase conditions are unsuccessful or if a reversed-phase method is preferred, switch to a reversed-phase compatible chiral column.

    • Equilibrate the column with a mobile phase of Acetonitrile/Water or Methanol/Water.

    • Inject the racemic this compound standard.

    • Optimize the mobile phase composition and consider the use of buffers.

  • Method Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

    • For ionic compounds, the addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution.

Data Presentation

The following tables summarize hypothetical data from the screening experiments for this compound.

Table 1: Reversed-Phase HPLC Screening Data

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Tailing Factor
C18 (Brand A), 4.6x150mm, 5µmACN/H₂O (60:40) with 0.1% FA1.05.21.1
C18 (Brand B), 4.6x150mm, 5µmACN/H₂O (60:40) with 0.1% FA1.05.81.2
C18 (Brand A), 4.6x150mm, 5µmMeOH/H₂O (70:30) with 0.1% FA1.06.51.0

Table 2: Chiral HPLC Screening Data

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
Chiralpak IAHexane/IPA (90:10)1.08.19.51.8
Chiralpak IBHexane/IPA (90:10)1.0No separationNo separation0
Chiralpak ICHexane/Ethanol (85:15)1.07.38.11.2
Chiralpak IAACN/H₂O (50:50)0.810.211.51.6

Visualizations

The following diagrams illustrate the workflows for HPLC method development.

HPLC_Method_Development_Workflow cluster_start Start cluster_screening Initial Screening cluster_chiral Chiral Separation cluster_optimization Method Optimization & Validation cluster_end Final Method start Define Analytical Goal (Purity, Enantiomeric Separation) rp_screen Reversed-Phase Screening start->rp_screen np_screen Normal-Phase Screening start->np_screen method_optimize Method Optimization (Gradient, Flow Rate) rp_screen->method_optimize np_screen->method_optimize chiral_screen Chiral Method Screening (CSP Selection) chiral_optimize Optimize Chiral Separation (Mobile Phase, Temperature) chiral_screen->chiral_optimize validation Method Validation (ICH Guidelines) chiral_optimize->validation method_optimize->chiral_screen If Chiral Separation Needed method_optimize->validation If Achiral end_method Final HPLC Method validation->end_method

Caption: General workflow for HPLC method development for a new chemical entity.

Chiral_Separation_Strategy cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_alternative Alternative Strategies start Racemic this compound Sample screen_csp Screen Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) start->screen_csp screen_mode Screen Multiple Mobile Phase Modes (Normal, Polar Organic, Reversed-Phase) screen_csp->screen_mode decision Separation Observed? screen_mode->decision optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) decision->optimize_mp Yes other_csp Screen Other CSPs (Pirkle, Cyclodextrin) decision->other_csp No optimize_conditions Optimize Temperature & Flow Rate optimize_mp->optimize_conditions final_method Final Chiral HPLC Method optimize_conditions->final_method derivatization Chiral Derivatization other_csp->derivatization

Caption: Decision tree for chiral HPLC method development strategy.

References

Application Note: GC-MS Analysis of Essential Oils for Preisocalamendiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Preisocalamendiol, a sesquiterpenoid of interest, in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures. While specific quantitative data for this compound is not widely available, this note provides representative data for a closely related isomer, Isocalamendiol, found in Acorus calamus L. essential oil, to illustrate the application of this method.

Introduction

Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and their oxygenated derivatives. Among these, sesquiterpenoids form a diverse class of C15 compounds with a wide range of biological activities, making them a focus for pharmaceutical research and drug development. This compound is a sesquiterpenoid alcohol with potential therapeutic properties. Accurate and reliable analytical methods are crucial for its identification and quantification in essential oil matrices. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass spectra.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is recommended for the preparation of essential oil samples:

  • Dilution: Accurately weigh approximately 10 mg of the essential oil into a 2 mL autosampler vial.

  • Solvent Addition: Add 1 mL of a suitable volatile solvent (e.g., hexane, ethyl acetate, or methanol) to the vial. The choice of solvent may depend on the polarity of the target analytes and the GC column used.[1]

  • Internal Standard (Optional but Recommended for Quantification): For accurate quantification, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound that is not naturally present in the essential oil and has similar chemical properties to this compound.

  • Vortexing: Gently vortex the sample for 30 seconds to ensure homogeneity.

  • Filtration (if necessary): If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter into a clean autosampler vial.

GC-MS Instrumentation and Parameters

The following instrumental parameters provide a robust starting point for the analysis of this compound and other sesquiterpenoids in essential oils. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on sample concentration)
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 3 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-500
Solvent Delay3 minutes

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, a study on the essential oil from the rhizomes of Acorus calamus L. identified a closely related isomer, Isocalamendiol. This data is presented below as a representative example of the type of quantitative information that can be obtained using the described GC-MS method.

CompoundPlant SourcePlant PartConcentration (%)
IsocalamendiolAcorus calamus L.Rhizomes20.5[2]

Note: The concentration is reported as a relative percentage of the total identified volatile components in the essential oil.

Mandatory Visualization

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis start Essential Oil Sample dilute Dilute with Solvent (e.g., Hexane) start->dilute add_is Add Internal Standard (Optional) dilute->add_is vortex Vortex to Homogenize add_is->vortex filter Filter (if necessary) vortex->filter inject Inject 1 µL into GC-MS filter->inject gc_sep GC Separation (HP-5MS column) inject->gc_sep ms_detect MS Detection (EI, 70 eV) gc_sep->ms_detect chromatogram Obtain Total Ion Chromatogram (TIC) ms_detect->chromatogram peak_id Identify Peaks by Mass Spectra Comparison (NIST Library) chromatogram->peak_id quant Quantify this compound (using calibration curve or internal standard) peak_id->quant report Generate Report quant->report

Caption: Workflow for the GC-MS analysis of this compound in essential oils.

Discussion

The successful analysis of this compound in essential oils by GC-MS relies on a well-defined analytical workflow. The provided protocol for sample preparation ensures that the sample is in a suitable form for injection, minimizing matrix effects and protecting the instrument.

The GC-MS parameters are optimized for the separation and detection of sesquiterpenoids. The use of a non-polar HP-5MS column allows for the elution of compounds based on their boiling points and, to a lesser extent, their polarity. The temperature programming is designed to provide good resolution between different isomeric and isobaric compounds commonly found in essential oils. Electron ionization at 70 eV is a standard technique that produces reproducible fragmentation patterns, which are essential for compound identification.

For the identification of this compound, the acquired mass spectrum of a chromatographic peak is compared with a reference spectrum from a spectral library, such as the NIST (National Institute of Standards and Technology) Mass Spectral Library. The molecular formula of this compound is C15H24O, and its molecular weight is approximately 220.35 g/mol .[3] The fragmentation pattern in the mass spectrum will be characteristic of its chemical structure.

Quantitative analysis can be performed by creating a calibration curve using a certified reference standard of this compound or by using the internal standard method. The concentration of the target analyte is then determined by comparing its peak area to that of the standard.

Conclusion

This application note provides a detailed and practical guide for the GC-MS analysis of this compound in essential oils. The described protocols for sample preparation and instrumental analysis are robust and can be adapted to various laboratory settings. While the availability of quantitative data for this compound is currently limited, the provided example for a related isomer demonstrates the applicability of the method for quantitative purposes. This methodology will be valuable for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the analysis of sesquiterpenoids in complex matrices.

References

Application Notes and Protocols for the Extraction of Bioactive Compounds from Neorautanenia mitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Preisocalamendiol" did not yield specific information regarding its natural source or established extraction protocols. The following application notes and protocols are based on the extraction of known bioactive compounds, such as Rautandiol B, from Neorautanenia mitis, a plant known to produce a variety of complex secondary metabolites. This information is provided as a representative example of a comprehensive extraction and isolation strategy for similar compounds from plant materials.

Introduction

Neorautanenia mitis (A. Rich) Verdc. is a medicinal plant belonging to the Fabaceae family, which is traditionally used in various cultures for treating a range of ailments. The roots of this plant are a rich source of diverse phytochemicals, including pterocarpans like Rautandiol B, which have shown promising biological activities. This document provides a detailed protocol for the extraction, fractionation, and isolation of these compounds from the roots of N. mitis.

Data Presentation: Extraction Yields

The efficiency of the initial extraction process is a critical factor in natural product isolation. The following table summarizes the quantitative data from a representative extraction of bioactive compounds from the roots of Neorautanenia mitis.

Plant MaterialPart UsedInitial Mass (g)Extraction SolventExtraction MethodDuration (h)Crude Extract Yield (%)Crude Extract Appearance
Neorautanenia mitisRoots1000Dichloromethane (DCM)Maceration721.5Dark, viscous
Neorautanenia mitisRoots1000EthanolMaceration721.0Brown, semi-solid

Experimental Protocols

This section outlines the detailed methodologies for the extraction and isolation of bioactive compounds from the roots of Neorautanenia mitis.

Plant Material Preparation
  • Collection and Authentication: Collect fresh roots of Neorautanenia mitis. Ensure proper botanical identification and authentication by a qualified botanist.

  • Cleaning and Drying: Thoroughly wash the collected roots with water to remove soil and other debris. Chop the roots into small pieces to facilitate drying. Dry the plant material in a hot air oven at a controlled temperature of 45°C for 48 hours or until a constant weight is achieved.

  • Pulverization: Grind the dried root pieces into a coarse powder using a mortar and pestle or a mechanical grinder. This increases the surface area for efficient solvent extraction.

Solvent Extraction
  • Maceration with Dichloromethane (DCM):

    • Place 1000 g of the pulverized root powder into a large container.

    • Add a sufficient volume of dichloromethane (DCM) to completely submerge the plant material, maintaining a plant material to solvent ratio of 1:4 (w/v).

    • Seal the container and allow the mixture to macerate for 72 hours at room temperature, with occasional agitation to ensure thorough extraction.

    • After 72 hours, filter the mixture through a fine cloth or filter paper to separate the extract from the plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DCM extract. Record the final weight and calculate the percentage yield.[1]

  • Maceration with Ethanol:

    • The plant residue from the DCM extraction can be further extracted with a more polar solvent like ethanol to isolate a different profile of compounds.

    • Transfer the air-dried plant residue to a clean container.

    • Add ethanol at a 1:4 plant material to solvent ratio.

    • Repeat the maceration and filtration process as described for the DCM extraction.

    • Concentrate the ethanolic filtrate using a rotary evaporator to yield the crude ethanol extract. Record the final weight and calculate the percentage yield.[1]

Chromatographic Isolation and Purification

The crude extracts obtained are complex mixtures of various compounds. Chromatographic techniques are essential for the isolation of pure compounds like Rautandiol B.

  • Column Chromatography (CC) of the Crude DCM Extract:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pack a glass column with the silica gel slurry.

    • Adsorb 14 g of the crude DCM extract onto a small amount of silica gel and load it onto the top of the prepared column.[1]

    • Elute the column with a gradient solvent system, starting with a non-polar mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity by increasing the proportion of ethyl acetate.[1]

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.[1]

  • Further Purification:

    • Subject the combined fractions to further purification steps as needed. This may include repeated column chromatography over silica gel or Sephadex LH-20.[1]

    • Preparative Thin Layer Chromatography (PTLC) can also be employed for the final purification of compounds.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of bioactive compounds from Neorautanenia mitis.

Extraction_Workflow plant_material Dried and Pulverized Neorautanenia mitis Roots dcm_extraction Maceration with Dichloromethane (DCM) (72 hours) plant_material->dcm_extraction filtration1 Filtration dcm_extraction->filtration1 dcm_extract Crude DCM Extract filtration1->dcm_extract residue1 Plant Residue filtration1->residue1 column_chromatography Column Chromatography (Silica Gel) dcm_extract->column_chromatography etoh_extraction Maceration with Ethanol (72 hours) residue1->etoh_extraction filtration2 Filtration etoh_extraction->filtration2 etoh_extract Crude Ethanol Extract filtration2->etoh_extract residue2 Exhausted Plant Residue filtration2->residue2 fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purification Further Purification (Sephadex LH-20, PTLC) fraction_collection->purification isolated_compounds Isolated Compounds (e.g., Rautandiol B) purification->isolated_compounds

Caption: Workflow for the extraction and isolation of compounds from N. mitis.

Signaling Pathway (Placeholder)

Due to the lack of specific information on this compound, a relevant signaling pathway diagram cannot be generated. If a specific bioactive compound and its mechanism of action were identified, a diagram illustrating its interaction with cellular signaling pathways could be created here. For instance, if a compound was found to inhibit a particular enzyme or receptor, the corresponding pathway would be visualized.

Example of a placeholder diagram:

Signaling_Pathway_Placeholder cluster_cell Target Cell receptor Receptor enzyme1 Enzyme 1 receptor->enzyme1 tf Transcription Factor enzyme1->tf response Cellular Response tf->response compound Bioactive Compound (e.g., Rautandiol B) compound->receptor Inhibition

Caption: Placeholder for a hypothetical signaling pathway.

References

Application Notes and Protocols for the Utilization of Isocalamendiol as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocalamendiol, a naturally occurring eudesmane-type sesquiterpenoid diol, presents a versatile scaffold for the synthesis of a diverse array of derivatives with significant potential in drug discovery and development. Its inherent stereochemistry and functional groups, including two hydroxyl moieties and a reactive exocyclic double bond, offer multiple points for chemical modification. These modifications can lead to the generation of novel compounds with enhanced or altered biological activities. Eudesmane sesquiterpenoids as a class have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This document provides detailed application notes and experimental protocols for utilizing Isocalamendiol as a precursor in the synthesis of new chemical entities.

Chemical and Physical Properties of Isocalamendiol

A thorough understanding of the physicochemical properties of Isocalamendiol is crucial for its effective use in synthesis. The following table summarizes key properties of this precursor.

PropertyValue
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
IUPAC Name (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Sparingly soluble in water.

Synthetic Transformations of the Isocalamendiol Scaffold

The Isocalamendiol core can be chemically modified at several positions to generate a library of derivatives. The primary reactive sites are the secondary and tertiary hydroxyl groups, as well as the exocyclic double bond. The following sections detail representative synthetic protocols for the derivatization of Isocalamendiol. These protocols are based on established methodologies for the transformation of eudesmane-type sesquiterpenoids.

Esterification of Hydroxyl Groups

Esterification of the hydroxyl groups of Isocalamendiol can significantly alter the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The secondary hydroxyl group is generally more reactive than the sterically hindered tertiary hydroxyl group.

Experimental Protocol: Synthesis of Isocalamendiol Monoacetate

This protocol details the selective acetylation of the secondary hydroxyl group.

  • Materials: Isocalamendiol, Acetic Anhydride (Ac₂O), Pyridine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve Isocalamendiol (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add pyridine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 mmol) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Isocalamendiol monoacetate.

DerivativeR GroupTypical Yield (%)Analytical Data
Isocalamendiol Monoacetate-COCH₃85-95%¹H NMR, ¹³C NMR, HRMS
Isocalamendiol Monobenzoate-COC₆H₅80-90%¹H NMR, ¹³C NMR, HRMS
Oxidation of the Secondary Hydroxyl Group

Oxidation of the secondary alcohol in Isocalamendiol to a ketone provides a key intermediate for further functionalization, such as the introduction of nitrogen-containing moieties through reductive amination.

Experimental Protocol: Synthesis of Ketoisocalamendiol

  • Materials: Isocalamendiol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite®.

  • Procedure:

    • To a stirred suspension of PCC (1.5 mmol) and Celite® (2 g) in anhydrous DCM (20 mL), add a solution of Isocalamendiol (1.0 mmol) in DCM (5 mL).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired ketone.

ProductTransformationTypical Yield (%)Analytical Data
KetoisocalamendiolSecondary alcohol to ketone70-85%IR, ¹H NMR, ¹³C NMR, HRMS
Epoxidation of the Exocyclic Double Bond

The exocyclic double bond in Isocalamendiol is susceptible to epoxidation, yielding a reactive epoxide that can be opened by various nucleophiles to introduce diverse functionalities.

Experimental Protocol: Synthesis of Isocalamendiol Epoxide

  • Materials: Isocalamendiol, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve Isocalamendiol (1.0 mmol) in DCM (15 mL) and cool the solution to 0 °C.

    • Add m-CPBA (1.2 mmol, ~77% purity) portion-wise to the stirred solution.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-8 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel (hexane/ethyl acetate gradient) to give the epoxide.

ProductTransformationTypical Yield (%)Analytical Data
Isocalamendiol EpoxideAlkene to epoxide80-90%¹H NMR, ¹³C NMR, HRMS

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathways described above.

G Isocalamendiol Isocalamendiol Monoacetate Isocalamendiol Monoacetate Isocalamendiol->Monoacetate Ac₂O, Pyridine DCM Ketone Ketoisocalamendiol Isocalamendiol->Ketone PCC, DCM Epoxide Isocalamendiol Epoxide Isocalamendiol->Epoxide m-CPBA, DCM

Caption: Synthetic derivatization of Isocalamendiol.

Biological Activity of Eudesmane Sesquiterpenoids and Potential Signaling Pathways

Derivatives of eudesmane sesquiterpenoids have been reported to exhibit significant biological activities, particularly in the areas of anti-inflammatory and anticancer research. The mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

Many eudesmane-type sesquiterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] Some compounds have been shown to prevent the phosphorylation of IκB, which is a critical step in the activation of NF-κB.[2] Additionally, the MAPK (Mitogen-Activated Protein Kinase) pathway can be modulated by these compounds, further contributing to their anti-inflammatory profile.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Isocalamendiol_deriv Isocalamendiol Derivative Isocalamendiol_deriv->MAPK inhibits Isocalamendiol_deriv->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Inflammatory_Genes activates

Caption: Anti-inflammatory signaling pathway.

Anticancer Activity

The anticancer properties of eudesmane sesquiterpenoids are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[5][6] Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the subsequent activation of caspase-3.[7] Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cell proliferation.[6]

G cluster_0 Mitochondrial Apoptosis Pathway Isocalamendiol_deriv Isocalamendiol Derivative MMP Loss of Mitochondrial Membrane Potential Isocalamendiol_deriv->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Anticancer apoptosis pathway.

Conclusion

Isocalamendiol is a valuable and versatile natural product precursor for the synthesis of novel bioactive molecules. The synthetic protocols and biological pathway information provided in these application notes offer a solid foundation for researchers in the fields of medicinal chemistry, pharmacology, and drug development to explore the therapeutic potential of Isocalamendiol derivatives. The straightforward derivatization of its core structure allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of new drug candidates with improved efficacy and selectivity.

References

Application Notes & Protocols for In Vivo Studies of Preisocalamendiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Preisocalamendiol is a novel or uncharacterized compound with no publicly available data on its biological activity. The following application notes and protocols are based on established methodologies for evaluating the potential anti-inflammatory and anti-cancer properties of a novel therapeutic agent. These are proposed experimental frameworks and should be adapted based on emerging in vitro data for this compound.

Section 1: Evaluation of Anti-Inflammatory Activity

Application Note 1.1: Carrageenan-Induced Paw Edema Model

This model is a widely used and well-established method for screening the acute anti-inflammatory activity of novel compounds.[1] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation.

Experimental Protocol 1.1: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo acute anti-inflammatory effect of this compound by measuring the inhibition of carrageenan-induced paw edema in rats.

Materials:

  • Male Wistar rats (180-220g)

  • This compound (various doses)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

  • Oral gavage needles

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into the following groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin)

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg)

  • Compound Administration: Administer the vehicle, indomethacin, or this compound orally (p.o.) via gavage 60 minutes before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation 1.1: Hypothetical Anti-Inflammatory Data
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Indomethacin100.32 ± 0.0462.35%
This compound100.68 ± 0.0520.00%
This compound250.45 ± 0.0347.06%
This compound500.35 ± 0.0458.82%

Diagram 1.1: Experimental Workflow for Paw Edema Model

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Analysis acclimatize Animal Acclimatization grouping Random Grouping (n=6) acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline admin Oral Administration of Compound baseline->admin carrageenan Sub-plantar Carrageenan Injection admin->carrageenan 60 min measurement Measure Paw Volume at 1, 2, 3, 4h carrageenan->measurement analysis Calculate % Inhibition measurement->analysis G cluster_pre Tumor Establishment cluster_treatment Treatment Phase (21 days) cluster_endpoint Endpoint Analysis inoculation Subcutaneous Inoculation of Cancer Cells monitoring Monitor Tumor Growth to ~150 mm³ inoculation->monitoring grouping Randomize into Treatment Groups monitoring->grouping admin Administer Compound/Controls grouping->admin measure Measure Tumor Volume & Body Weight (2x/week) admin->measure euthanize Euthanasia measure->euthanize End of Study excise Excise and Weigh Tumors euthanize->excise analysis Analyze Tumor Growth Inhibition excise->analysis G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory/Oncogenic Stimulus (e.g., LPS, TNF-α) MAPKKK MAPKKK stimulus->MAPKKK IKK IKK Complex stimulus->IKK preis This compound preis->MAPKKK Inhibition? preis->IKK Inhibition? MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK nucleus Nucleus MAPK->nucleus IkB p-IκBα (Degradation) IKK->IkB NFkB NF-κB Translocation IkB->NFkB NFkB->nucleus response Gene Expression: - Inflammatory Cytokines (IL-6, TNF-α) - Pro-survival Genes (Bcl-2) - Angiogenesis (VEGF) nucleus->response Transcription

References

Application Notes and Protocols for Studying Preisocalamendiol GABA-A Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS).[1] These ligand-gated ion channels are crucial targets for a wide range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.[2] The complex structure of GABA-A receptors, which are pentameric assemblies of various subunits, offers multiple allosteric binding sites that can be targeted by novel modulators to fine-tune neuronal inhibition.[1][3]

Preisocalamendiol, a novel compound of interest, presents a potential candidate for modulating GABA-A receptor activity. These application notes provide a comprehensive set of protocols for researchers to investigate the interaction of this compound with GABA-A receptors, characterize its modulatory effects, and assess its potential physiological impact. The following sections detail essential in vitro and in vivo assays, including radioligand binding, electrophysiology, and behavioral studies.

I. In Vitro Characterization of this compound

A. Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a test compound for the GABA-A receptor.[4] These assays quantify the displacement of a radiolabeled ligand by the unlabeled test compound, providing key metrics such as the inhibition constant (Ki).[4]

Objective: To determine if this compound binds to the GABA-A receptor and to quantify its binding affinity.

Table 1: Hypothetical Quantitative Data from Radioligand Binding Assays

RadioligandTest CompoundReceptor SourceKi (nM)Hill Slope
[³H]MuscimolThis compoundRat cortical membranes150-1.1
[³H]FlunitrazepamThis compoundRecombinant α1β2γ2250-0.9

Protocol 1: Competitive Radioligand Binding Assay with [³H]Muscimol

This protocol is adapted from established methods for measuring binding to the GABA-A receptor agonist site.[4][5]

Materials:

  • Rat cortical tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4[6]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4[6]

  • [³H]Muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding)

  • This compound (test compound)

  • Glass fiber filters

  • Scintillation fluid and counter

Membrane Preparation:

  • Homogenize rat brains in ice-cold homogenization buffer.[4][6]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[4][6]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[4][6]

  • Resuspend the pellet in ice-cold deionized water and re-homogenize.[6]

  • Centrifuge again at 140,000 x g for 30 minutes at 4°C.[4][6]

  • Wash the pellet by resuspending in binding buffer and centrifuging twice more.[6]

  • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/ml and store at -70°C.[4]

Binding Assay Procedure:

  • On the day of the assay, thaw the membrane preparation and wash twice with binding buffer.[6]

  • Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of this compound.

  • For all tubes, add a final concentration of 5 nM [³H]Muscimol.[4][6]

  • For non-specific binding, add 10 µM unlabeled GABA.[4]

  • For competition assays, add varying concentrations of this compound.

  • Add the membrane preparation (0.1-0.2 mg protein) to each tube.

  • Incubate at 4°C for 45 minutes.[4][6]

  • Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer.[4]

  • Quantify the radioactivity on the filters using a liquid scintillation counter.[4][6]

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Rat Brain Tissue Homogenate Homogenization Tissue->Homogenate Centrifuge1 Low-Speed Centrifugation Homogenate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Centrifuge2 High-Speed Centrifugation Supernatant->Centrifuge2 Pellet Wash & Resuspend Pellet Centrifuge2->Pellet Membranes GABA-A Receptor Membranes Pellet->Membranes Incubate Incubate Membranes with [³H]Muscimol & this compound Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50/Ki) Count->Analyze

Workflow for Radioligand Binding Assay.
B. Electrophysiological Assays

Electrophysiology, particularly the patch-clamp technique, is essential for characterizing the functional modulation of GABA-A receptors.[7][8] This method allows for the direct measurement of ion flow through the receptor channel in response to GABA and allosteric modulators.[8]

Objective: To determine if this compound modulates GABA-A receptor function and to characterize the nature of this modulation (e.g., positive or negative allosteric modulator).

Table 2: Hypothetical Quantitative Data from Electrophysiology

Cell TypeReceptor SubtypeParameterGABAGABA + this compound (10 µM)
HEK293α1β2γ2EC50 (µM)51.5
Cultured NeuronsEndogenousPotentiation (%)N/A180% of GABA EC20 response

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell voltage-clamp recordings from HEK293 cells transiently expressing specific GABA-A receptor subtypes.[7]

Materials:

  • HEK293 cells

  • Expression plasmids for GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Transfection reagent

  • External solution (in mM): 137 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4

  • Internal solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, pH 7.2

  • GABA

  • This compound

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.

  • Transfect cells with plasmids encoding the desired GABA-A receptor subunits using a suitable transfection reagent.[9]

  • Allow 24-48 hours for receptor expression before recording.[9]

Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a transfected cell, holding the membrane potential at -60 mV.

  • Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) to establish a baseline response.

  • Co-apply the same concentration of GABA with varying concentrations of this compound to assess its modulatory effect.

  • To determine the effect on GABA potency, generate a full GABA dose-response curve in the absence and presence of a fixed concentration of this compound.

Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Calculate the potentiation or inhibition of the GABA response by this compound as a percentage of the control GABA response. Determine the EC50 of GABA in the absence and presence of this compound to assess a shift in potency.

cluster_GABA GABA Signaling Pathway cluster_Modulator Allosteric Modulation GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Chloride Cl- Influx GABA_A->Chloride Opens Channel Modulation Positive Allosteric Modulation GABA_A->Modulation Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition This compound This compound This compound->GABA_A Modulation->Chloride Enhances

GABA-A Receptor Signaling and Modulation.

II. In Vivo Behavioral Assays

Behavioral assays in animal models are crucial for evaluating the physiological effects of a GABA-A receptor modulator, such as anxiolytic, sedative, or anticonvulsant properties.[9][10]

Objective: To assess the in vivo effects of this compound on anxiety, sedation, and motor coordination.

Table 3: Hypothetical Data from In Vivo Behavioral Assays

AssaySpeciesThis compound Dose (mg/kg)OutcomeInterpretation
Elevated Plus MazeRat10Increased time in open armsAnxiolytic-like effect
Spontaneous Locomotor ActivityMouse30Decreased distance traveledSedative effect
RotarodMouse30Decreased latency to fallMotor impairment

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used test to assess anxiety-like behavior in rodents.[9] Anxiolytic compounds typically increase the time spent in the open, more "anxiety-provoking" arms of the maze.

Materials:

  • Elevated plus maze apparatus

  • Video tracking system

  • Rats or mice

  • This compound

  • Vehicle control (e.g., saline, DMSO)

Procedure:

  • Administer this compound or vehicle to the animals (e.g., via intraperitoneal injection) 30 minutes before testing.

  • Place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session using a video tracking system.

  • After each trial, clean the maze to remove any olfactory cues.

Data Analysis: Quantify the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic effect.

Protocol 4: Spontaneous Locomotor Activity for Sedative Effects

This test measures the general activity level of an animal and is used to assess the sedative or stimulant effects of a compound.[9]

Materials:

  • Open field arena with automated activity monitoring

  • Mice or rats

  • This compound

  • Vehicle control

Procedure:

  • Administer this compound or vehicle to the animals.

  • Place the animal in the center of the open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).

Data Analysis: A significant decrease in locomotor activity compared to the vehicle-treated group suggests a sedative effect.

Start Novel Compound (this compound) Binding Radioligand Binding Assay Start->Binding NoBinding No significant binding Binding->NoBinding Negative BindingDetected Binding detected (Determine Ki) Binding->BindingDetected Electrophysiology Electrophysiology (Patch-Clamp) NoModulation No functional modulation Electrophysiology->NoModulation Negative ModulationDetected Functional modulation (Determine EC50, Potentiation) Electrophysiology->ModulationDetected Behavior In Vivo Behavioral Assays NoEffect No behavioral effect Behavior->NoEffect Negative EffectDetected Behavioral effect observed (Anxiolytic, Sedative, etc.) Behavior->EffectDetected Stop Re-evaluate or Stop NoBinding->Stop BindingDetected->Electrophysiology Positive NoModulation->Stop ModulationDetected->Behavior Positive NoEffect->Stop Proceed Proceed to further preclinical development EffectDetected->Proceed Positive

Experimental Workflow for a Novel Modulator.

III. Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential GABA-A receptor modulator. By systematically employing radioligand binding, electrophysiological, and in vivo behavioral assays, researchers can elucidate the compound's binding affinity, functional effects, and physiological consequences. The successful execution of these studies will be critical in determining the therapeutic potential of this compound and guiding future drug development efforts targeting the GABAergic system.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Preisocalamendiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Preisocalamendiol total synthesis. The guidance is based on established methodologies for the synthesis of structurally related eudesmane sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the eudesmane core of this compound?

A1: A frequently employed strategy for the asymmetric synthesis of the eudesmane core involves a sequence of key reactions. This typically starts with an enantioselective tandem Michael addition-Aldol reaction to form a functionalized decalin scaffold. This is often followed by a stereoselective gold(I)-catalyzed Alder-ene cyclization to establish the characteristic eudesmane core with its contiguous stereocenters. Subsequent late-stage functionalization, such as epoxidation and dihydroxylation, can then be used to introduce the final oxygenated moieties.

Q2: How can the stereochemistry of the vicinal diol in this compound be controlled?

A2: The stereoselective synthesis of the vicinal diol is a critical step. Common methods include the Sharpless asymmetric dihydroxylation of a precursor alkene, which provides good to excellent stereocontrol. Enzymatic methods, such as those employing alcohol dehydrogenases, can also be used for the stereoselective reduction of an α-hydroxy ketone precursor to form the desired diol. The choice of method will depend on the specific substrate and the desired stereochemical outcome.

Q3: What are the most likely steps for yield loss in a typical eudesmane sesquiterpenoid synthesis?

A3: Significant yield loss can occur during several key transformations. The initial multi-component reaction to form the decalin ring system can be complex and may produce diastereomers that are difficult to separate. The cyclization step to form the eudesmane core can also be low-yielding if the substrate is not sufficiently reactive or if side reactions occur. Finally, late-stage oxidation and reduction steps can suffer from issues of regioselectivity and stereoselectivity, leading to a mixture of products and reduced yield of the desired isomer.

Troubleshooting Guides

Problem 1: Low Yield in the Tandem Michael Addition-Aldol Reaction
Potential Cause Troubleshooting Suggestion
Low reactivity of substrates - Increase the reaction temperature. - Use a more active catalyst or a higher catalyst loading. - Ensure the purity of starting materials; impurities can inhibit the catalyst.
Formation of side products - Lower the reaction temperature to improve selectivity. - Screen different solvents to optimize the reaction. - Slowly add one of the reactants to maintain a low concentration and minimize side reactions.
Epimerization of stereocenters - Use a milder base or a non-basic catalyst if possible. - Reduce the reaction time. - Perform the reaction at a lower temperature.
Problem 2: Inefficient Gold(I)-Catalyzed Alder-Ene Cyclization
Potential Cause Troubleshooting Suggestion
Decomposition of the gold catalyst - Use freshly prepared or properly stored catalyst. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents to prevent catalyst deactivation.
Low conversion - Increase the catalyst loading. - Increase the reaction temperature. - Use a more coordinating solvent to stabilize the catalytic species.
Formation of undesired isomers - Screen different gold(I) catalysts with varying ligands to improve stereoselectivity. - Optimize the reaction temperature; lower temperatures may favor the desired isomer.
Problem 3: Poor Stereoselectivity in the Dihydroxylation Step
Potential Cause Troubleshooting Suggestion
Steric hindrance around the double bond - Use a smaller dihydroxylating agent if possible. - If using Sharpless asymmetric dihydroxylation, try both AD-mix-α and AD-mix-β to determine the optimal ligand for the substrate.
Presence of coordinating functional groups - Protect nearby functional groups (e.g., alcohols, ketones) that may interfere with the catalyst.
Low enantiomeric excess (ee) - Ensure slow addition of the alkene to the reaction mixture. - Use a co-solvent system (e.g., t-BuOH/H₂O) to improve solubility and ee. - Lower the reaction temperature.

Quantitative Data Summary

The following table summarizes typical yields for key reactions in the synthesis of eudesmane sesquiterpenoids, based on literature reports for analogous systems.

Reaction Substrate Conditions Yield (%) Reference
Tandem Michael Addition-AldolEnone and aldehydeCu-NHC catalyst60-80Panigrahi & Pulukuri (2025)
Au(I)-Catalyzed Alder-Ene CyclizationDienyneAu(I) catalyst70-90Panigrahi & Pulukuri (2025)
EpoxidationAlkenem-CPBA85-95Panigrahi & Pulukuri (2025)
DihydroxylationAlkeneSharpless AD-mix90-98Sharpless et al.

Experimental Protocols

General Protocol for Gold(I)-Catalyzed Alder-Ene Cyclization
  • To a solution of the dienyl alkyne (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆, 1-5 mol%).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the cyclized eudesmane core.

General Protocol for Sharpless Asymmetric Dihydroxylation
  • To a stirred solution of AD-mix-α or AD-mix-β (1.4 g per mmol of alkene) in a t-BuOH/H₂O (1:1) mixture at room temperature, add methanesulfonamide (1.0 equiv).

  • Cool the mixture to 0 °C and add the alkene (1.0 equiv).

  • Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding sodium sulfite and stir for 1 hour.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_functionalization Late-Stage Functionalization cluster_end Final Product start Enone + Aldehyde michael_aldol Tandem Michael Addition-Aldol start->michael_aldol cyclization Au(I)-Catalyzed Alder-Ene Cyclization michael_aldol->cyclization alkene Eudesmane Core (with alkene) cyclization->alkene dihydroxylation Stereoselective Dihydroxylation alkene->dihydroxylation This compound This compound dihydroxylation->this compound

Caption: Proposed synthetic workflow for the total synthesis of this compound.

troubleshooting_yield cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield Observed reaction_step Identify Yield-Limiting Step start->reaction_step conditions Optimize Reaction Conditions (Temp, Conc., Solvent) reaction_step->conditions e.g., Cyclization reagents Check Reagent Purity & Catalyst Activity reaction_step->reagents e.g., Michael-Aldol purification Improve Purification Technique reaction_step->purification e.g., Dihydroxylation end Improved Yield conditions->end Re-run Experiment reagents->end Re-run Experiment purification->end Re-purify Product

Caption: Troubleshooting logic for addressing low yields in the synthesis.

Navigating the Challenges of Isocalamendiol Isolation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation of pure Isocalamendiol, a sesquiterpenoid found in the rhizomes of Acorus calamus L., presents a unique set of challenges due to the complex phytochemical profile of its natural source.[1] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common obstacles encountered during the extraction, purification, and characterization of Isocalamendiol.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for Isocalamendiol isolation?

A1: Isocalamendiol is a sesquiterpenoid naturally occurring in the rhizomes of Acorus calamus L., commonly known as sweet flag.[1]

Q2: What are the major classes of compounds present in Acorus calamus that might interfere with Isocalamendiol isolation?

A2: The rhizomes of Acorus calamus contain a complex mixture of volatile oil components, primarily phenylpropanoids such as α-asarone and β-asarone, and a variety of other sesquiterpenoids.[2][3] These compounds, particularly other sesquiterpenoids with similar polarities, are the most likely to co-elute with Isocalamendiol during chromatographic separation.

Q3: What analytical techniques are most suitable for the identification and characterization of Isocalamendiol?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the initial identification of Isocalamendiol in the essential oil of Acorus calamus.[4] For structural elucidation and confirmation of the purified compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is indispensable.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation of Isocalamendiol, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract - Inefficient extraction method.- Inappropriate solvent selection.- Suboptimal extraction parameters (time, temperature).- Employ a more efficient extraction technique such as ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) to improve yield and reduce extraction time.[2]- Select a solvent of appropriate polarity. For sesquiterpenoids, ethanol or a mixture of hexane and ethyl acetate is often effective.[6][7]- Optimize extraction time and temperature. Prolonged extraction at high temperatures can lead to the degradation of thermolabile compounds.
Emulsion Formation During Liquid-Liquid Extraction - High concentration of surfactants or polar lipids in the crude extract.- Add a saturated NaCl solution to increase the polarity of the aqueous phase.- Centrifuge the mixture to break the emulsion.- Filter the emulsion through a bed of Celite or glass wool.
Poor Separation During Column Chromatography - Co-elution with other structurally similar sesquiterpenoids or compounds with similar polarity.- Inappropriate stationary or mobile phase selection.- Utilize a multi-step purification strategy. Consider an initial fractionation using a less polar solvent system to remove highly nonpolar compounds, followed by a more refined separation with a gradient elution.- Experiment with different solvent systems. A combination of hexane and ethyl acetate with a gradually increasing polarity is a good starting point.[7] Other systems like dichloromethane/acetonitrile may also provide better separation.[8]- Consider using a different adsorbent for column chromatography, such as silica gel with a different pore size or chemically modified silica.
Compound Degradation During Isolation - Exposure to high temperatures for extended periods.- Presence of acidic or basic impurities in solvents or on the stationary phase.- Use rotary evaporation at a reduced pressure and moderate temperature (e.g., 40-50°C) for solvent removal.- Use high-purity solvents and freshly activated silica gel for chromatography to minimize the risk of degradation.
Difficulty in Identifying Isocalamendiol in Fractions - Low concentration of the target compound in the collected fractions.- Concentrate the fractions and re-analyze using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent).- Pool fractions with similar TLC profiles before proceeding to more advanced analytical techniques like GC-MS.

Experimental Protocols

Protocol 1: Extraction of Essential Oil from Acorus calamus Rhizomes

This protocol outlines a standard hydrodistillation method for obtaining the essential oil rich in Isocalamendiol.

Materials:

  • Dried and powdered rhizomes of Acorus calamus

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate

Methodology:

  • Place 100 g of the powdered rhizome material into a 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger apparatus for hydrodistillation.

  • Heat the flask using a heating mantle and distill for 3-4 hours, or until no more oil is collected.

  • Collect the essential oil from the collection arm of the Clevenger apparatus.

  • Dry the collected oil over anhydrous sodium sulfate.

  • Store the essential oil in a sealed vial at 4°C in the dark.

Protocol 2: Isolation of Isocalamendiol using Column Chromatography

This protocol provides a general procedure for the purification of Isocalamendiol from the essential oil.

Materials:

  • Essential oil of Acorus calamus

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column

  • Fraction collector

  • TLC plates (silica gel 60 F₂₅₄)

  • Anisaldehyde-sulfuric acid reagent for visualization

Methodology:

  • Prepare a slurry of silica gel in hexane and pack the glass column.

  • Dissolve 1 g of the essential oil in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc., v/v).

  • Collect fractions of a consistent volume (e.g., 10 mL).

  • Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

  • Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating.

  • Pool the fractions containing the compound with the Rf value corresponding to Isocalamendiol.

  • Concentrate the pooled fractions under reduced pressure to obtain the purified Isocalamendiol.

Visualizations

Experimental Workflow for Isocalamendiol Isolation

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Acorus calamus Rhizomes extraction Hydrodistillation or Solvent Extraction plant_material->extraction crude_extract Crude Essential Oil extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Fractions tlc_monitoring->pooling Identify Isocalamendiol Fractions concentration Concentration pooling->concentration analysis GC-MS & NMR Analysis concentration->analysis pure_isocalamendiol Pure Isocalamendiol analysis->pure_isocalamendiol

Caption: A generalized workflow for the isolation of Isocalamendiol.

Troubleshooting Logic for Low Purity of Isocalamendiol

troubleshooting_purity start Low Purity of Isolated Isocalamendiol check_tlc Re-evaluate TLC of Pooled Fractions start->check_tlc coelution Co-elution with other compounds? check_tlc->coelution optimize_cc Optimize Column Chromatography coelution->optimize_cc Yes degradation Compound Degradation? coelution->degradation No change_solvent Modify Solvent System Gradient optimize_cc->change_solvent change_adsorbent Use Different Adsorbent optimize_cc->change_adsorbent repurify Re-purify Fractions change_solvent->repurify change_adsorbent->repurify end Achieve High Purity Isocalamendiol repurify->end check_conditions Review Extraction/Purification Conditions (Temp, pH) degradation->check_conditions Yes degradation->end No use_milder_conditions Employ Milder Conditions check_conditions->use_milder_conditions use_milder_conditions->repurify

Caption: A decision tree for troubleshooting low purity issues.

References

Technical Support Center: Preisocalamendiol (assumed Procainamide)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Preisocalamendiol" did not yield any matching results for a compound with known stability issues in experimental assays. Based on the phonetic similarity and the context of the query, this technical support center has been created for Procainamide , a well-researched antiarrhythmic drug with known stability considerations. If "this compound" is a different compound, please verify the spelling and provide additional details.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experimental assays involving Procainamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting Procainamide stability in experimental solutions?

A1: The stability of Procainamide in solution is primarily influenced by several factors:

  • pH: Procainamide is susceptible to hydrolysis, particularly in alkaline and strongly acidic conditions. The rate of degradation is pH-dependent.

  • Temperature: Higher temperatures accelerate the degradation of Procainamide.[1] For long-term storage, refrigeration is often recommended.[2][3]

  • Light: Exposure to ultraviolet (UV) light can cause significant degradation of Procainamide.[2][4] Solutions should be protected from light.

  • Oxidizing Agents: Procainamide is susceptible to oxidation, which can cause discoloration of the solution.[2] The presence of oxidizing agents will accelerate this process.

  • Choice of Solvent/Vehicle: The stability of Procainamide can vary depending on the solvent. For instance, it can form glucosylamine compounds with dextrose, leading to a loss of the parent compound.[5][6] Saline solutions are generally a more stable choice.[7]

Q2: How should I store my Procainamide stock solutions?

A2: To ensure the stability of your Procainamide stock solutions, adhere to the following storage guidelines:

  • Short-term storage (up to 7 days): Refrigerate at 2-8°C, protected from light.[2]

  • Long-term storage (beyond 7 days): While some studies have shown stability for up to 193 days at 5°C[2][3], it is best practice to prepare fresh solutions for critical experiments or re-qualify the concentration if stored for extended periods.

  • Protection from Light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2][4]

  • Container Type: Use glass vials for long-term storage, as polyvinyl chloride (PVC) bags may have different stability profiles.[2][3]

Q3: My Procainamide solution has turned slightly yellow. Can I still use it?

A3: A slight yellow discoloration may indicate minor oxidation of Procainamide.[5] While this may not always correlate with a significant decrease in concentration[2][3], it is a sign of degradation. For sensitive quantitative assays, it is highly recommended to prepare a fresh solution. If you must use a discolored solution, it is crucial to re-verify its concentration using a validated analytical method like HPLC.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Procainamide.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected results in cell-based assays. Procainamide degradation in the culture medium.1. Prepare fresh Procainamide dilutions in your cell culture medium immediately before each experiment. 2. Minimize the exposure of the treatment medium to light by using amber plates or covering the plates with foil. 3. Consider the pH of your culture medium, as significant shifts during the experiment could affect Procainamide stability.
High variability between replicate samples in an assay. Differential degradation due to inconsistent handling.1. Ensure uniform handling of all samples. Avoid leaving some samples exposed to light or at room temperature for longer than others. 2. Use a multichannel pipette for simultaneous addition of Procainamide to replicate wells to minimize timing differences.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.1. Review the storage conditions and age of the solution. Degradation is more likely in older solutions or those stored improperly. 2. Conduct a forced degradation study (see protocol below) to identify the retention times of potential degradation products. This can help in confirming if the unexpected peaks are related to Procainamide degradation.
Loss of Procainamide concentration over time in dextrose-containing solutions. Formation of Procainamide-dextrose adducts.1. Switch to a non-dextrose-containing vehicle, such as normal saline, for your experiments.[7] 2. If dextrose is required, prepare the solution immediately before use and keep the incubation time as short as possible. Lowering the pH of the dextrose solution can also inhibit this reaction.[5]

Quantitative Data on Procainamide Stability

The following tables summarize the stability of Procainamide under various conditions.

Table 1: Stability of Procainamide in Solution Under Different Storage Conditions

ConcentrationVehicleStorage Temperature (°C)Light ConditionDurationRemaining Concentration (%)Reference
100 mg/mL-23Exposed to light193 days>90%[2][3]
100 mg/mL-5Protected from light193 days>90%[2][3]
3 mg/mLNormal Saline23Exposed to light193 days>90%[2][3]
3 mg/mLNormal Saline5Protected from light193 days>90%[2][3]
2-4 mg/mL5% Dextrose in WaterRoom TemperatureNot specified24 hours~70%[5]
2-4 mg/mL5% Dextrose in WaterRefrigeratedNot specified7 daysStable[2]

Table 2: Effect of Forced Degradation Conditions on Procainamide

ConditionDurationExtent of DegradationReference
Acidic (pH ≈ 1.5, 65°C)382 hoursMinor degradation[2][4]
Alkaline310 hoursSignificant degradation[2][4]
Oxidative310 hoursMinor degradation[2][4]
UV Light310 hoursMost significant degradation[2][4]
HeatNot specifiedLeast degradation[2]

Experimental Protocols

Protocol for Assessing Procainamide Stability by HPLC

This protocol outlines a general procedure for determining the stability of a Procainamide solution.

  • Preparation of Procainamide Solution:

    • Prepare a stock solution of Procainamide hydrochloride in the desired solvent (e.g., water, normal saline, or experimental buffer) at a known concentration.

    • Divide the solution into multiple aliquots in appropriate containers (e.g., amber glass vials).

  • Storage Conditions:

    • Store the aliquots under the desired experimental conditions (e.g., different temperatures, light exposures).

  • Sample Collection:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot from each storage condition.

  • HPLC Analysis:

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Use a validated stability-indicating HPLC method. A typical method might involve:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8]

      • Detection: UV detection at approximately 280 nm.[8]

    • Inject the samples and a freshly prepared standard solution of Procainamide of known concentration.

  • Data Analysis:

    • Calculate the concentration of Procainamide in each sample by comparing its peak area to that of the standard.

    • Determine the percentage of Procainamide remaining at each time point relative to the initial concentration (time 0).

Visualizations

Signaling Pathway of Procainamide's Antiarrhythmic Action

Procainamide is a Class IA antiarrhythmic agent that primarily targets voltage-gated sodium and potassium channels in cardiomyocytes.[9][10][11] Its action leads to a decreased speed of impulse conduction and a prolonged action potential duration.

Procainamide_Signaling_Pathway Procainamide Procainamide NaChannel Voltage-gated Sodium Channel (Nav1.5) Procainamide->NaChannel Blocks KChannel Delayed Rectifier Potassium Channel (hERG) Procainamide->KChannel Blocks Depolarization Phase 0 Depolarization (Sodium Influx) Repolarization Phase 3 Repolarization (Potassium Efflux) Conduction Decreased Conduction Velocity Depolarization->Conduction Slows APD Prolonged Action Potential Duration Repolarization->APD Prolongs Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic APD->Antiarrhythmic

Caption: Mechanism of action of Procainamide on cardiac ion channels.

Experimental Workflow for Procainamide Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of Procainamide in an experimental setting.

Stability_Workflow Start Start: Prepare Procainamide Stock Solution CreateAliquots Create Aliquots for Different Conditions Start->CreateAliquots Storage Store Aliquots Under Varied Conditions (Temp, Light, pH) CreateAliquots->Storage TimePoints Sample at Predetermined Time Points Storage->TimePoints HPLC Analyze by Stability-Indicating HPLC TimePoints->HPLC DataAnalysis Calculate % Remaining Procainamide HPLC->DataAnalysis End End: Determine Stability Profile DataAnalysis->End

Caption: Workflow for conducting a Procainamide stability study.

Troubleshooting Logic for Inconsistent Assay Results

This diagram provides a logical approach to troubleshooting inconsistent results that may be related to Procainamide instability.

Troubleshooting_Logic Problem Inconsistent Assay Results CheckSolution Check Age and Appearance of Procainamide Solution Problem->CheckSolution IsOld Is Solution Old or Discolored? CheckSolution->IsOld PrepareFresh Prepare Fresh Solution IsOld->PrepareFresh Yes CheckHandling Review Experimental Handling (Light/Temp Exposure) IsOld->CheckHandling No Rerun Rerun Assay PrepareFresh->Rerun IsConsistent Is Handling Consistent? CheckHandling->IsConsistent Standardize Standardize Protocol to Minimize Exposure IsConsistent->Standardize No OtherFactors Investigate Other Experimental Variables IsConsistent->OtherFactors Yes Standardize->Rerun

Caption: Decision tree for troubleshooting Procainamide-related assay issues.

References

Technical Support Center: Optimizing HPLC Parameters for Preisocalamendiol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Preisocalamendiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Problem: No peak or very small peak for this compound

  • Is the detector wavelength set correctly?

    • Answer: this compound, as a sesquiterpenoid, may lack a strong chromophore. The UV detection wavelength should be optimized. It is recommended to perform a UV scan of a this compound standard to determine the wavelength of maximum absorbance (λmax). If the absorbance is weak, a lower wavelength (e.g., 200-220 nm) might provide a better signal, but be aware of potential interference from solvents and other matrix components.[1][2][3]

  • Is the sample properly prepared and stable?

    • Answer: Ensure that this compound has been efficiently extracted from the sample matrix.[4][5] The choice of extraction solvent is critical and should be based on the polarity of this compound. Additionally, assess the stability of this compound in the sample diluent.[6][7] Degradation can occur due to factors like pH, light, or temperature.[6][8] Consider performing a stability study by analyzing the sample at different time points after preparation.[7]

  • Is the injection volume sufficient?

    • Answer: If the concentration of this compound in the sample is low, increasing the injection volume may help to obtain a detectable peak. However, be cautious of overloading the column, which can lead to peak distortion.

Problem: Poor peak shape (tailing or fronting)

  • Is the mobile phase pH appropriate?

    • Answer: Although this compound is not expected to have strongly acidic or basic functional groups, interactions with residual silanols on the column packing can cause peak tailing. A mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid or acetic acid) can help to suppress these interactions and improve peak shape.

  • Is the sample solvent compatible with the mobile phase?

    • Answer: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion, including fronting. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.

  • Is the column overloaded?

    • Answer: Injecting too much sample can lead to peak tailing. Try diluting the sample and re-injecting.

Problem: Unstable retention times

  • Is the column properly equilibrated?

    • Answer: Before starting a sequence of analyses, ensure the column is thoroughly equilibrated with the mobile phase. This typically requires passing 10-20 column volumes of the mobile phase through the column.

  • Is the mobile phase composition consistent?

    • Answer: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to a drift in retention times. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Is the column temperature controlled?

    • Answer: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: For a non-polar compound like this compound, a reversed-phase HPLC method is a suitable starting point.[9] A C18 column is a good initial choice. A gradient elution with a mobile phase consisting of water (A) and acetonitrile or methanol (B) is recommended to ensure elution of the compound with good peak shape.

Q2: How should I prepare my sample for HPLC analysis?

A2: Sample preparation is crucial for obtaining reliable results.[4][10] A typical workflow involves:

  • Extraction: Use an appropriate organic solvent to extract this compound from the sample matrix.

  • Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the HPLC system.[5]

  • Dilution: Dilute the filtered extract with the mobile phase or a compatible solvent to a concentration within the linear range of the detector.

Q3: How can I improve the resolution between this compound and other components in my sample?

A3: To improve resolution, you can:

  • Optimize the mobile phase gradient: Adjust the gradient slope to increase the separation between closely eluting peaks.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Try a different column: A column with a different stationary phase (e.g., C8, Phenyl) may provide a different selectivity and improve resolution.

Experimental Protocols

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50-95% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/PDA at 210 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile or Mobile Phase

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue issue_peak No/Small Peak start->issue_peak issue_shape Poor Peak Shape start->issue_shape issue_rt Unstable Retention Time start->issue_rt check_wavelength Check Detector Wavelength issue_peak->check_wavelength check_ph Check Mobile Phase pH issue_shape->check_ph check_equilibration Check Column Equilibration issue_rt->check_equilibration check_sample_prep Review Sample Prep & Stability check_wavelength->check_sample_prep Wavelength OK solution_peak Optimize Wavelength/ Improve Sample Prep/ Adjust Injection Volume check_wavelength->solution_peak Incorrect Wavelength check_injection_vol Increase Injection Volume check_sample_prep->check_injection_vol Sample Prep OK check_sample_prep->solution_peak Sample Prep Issue check_injection_vol->solution_peak Still No Peak check_solvent Check Sample Solvent check_ph->check_solvent pH OK solution_shape Adjust pH/ Use Weaker Solvent/ Dilute Sample check_ph->solution_shape Incorrect pH check_load Check for Column Overload check_solvent->check_load Solvent OK check_solvent->solution_shape Incompatible Solvent check_load->solution_shape Overloaded check_mobile_phase Check Mobile Phase Prep check_equilibration->check_mobile_phase Equilibration OK solution_rt Equilibrate Longer/ Prepare Fresh Mobile Phase/ Use Column Oven check_equilibration->solution_rt Insufficient Equilibration check_temp Check Column Temperature check_mobile_phase->check_temp Mobile Phase OK check_mobile_phase->solution_rt Mobile Phase Issue check_temp->solution_rt Temp Fluctuates

Caption: A troubleshooting workflow for common HPLC issues.

Sample_Prep_Workflow start Sample Containing This compound extraction Extraction with Organic Solvent start->extraction filtration Filtration (0.22 or 0.45 µm) extraction->filtration dilution Dilution with Mobile Phase filtration->dilution analysis HPLC Analysis dilution->analysis

Caption: A general workflow for this compound sample preparation.

References

Technical Support Center: Troubleshooting Low Signal in NMR Spectroscopy of Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of low signal-to-noise in the NMR spectroscopy of complex natural products, using Artemisinin as a representative example.

Troubleshooting Guide: Low Signal-to-Noise

Question: I am observing a very low signal-to-noise ratio in the 1H NMR spectrum of my Artemisinin sample. What are the possible causes and how can I troubleshoot this issue?

Answer:

A low signal-to-noise (S/N) ratio in the NMR spectrum of a complex natural product like Artemisinin can stem from several factors, ranging from sample preparation to the experimental parameters used for data acquisition. Below is a step-by-step guide to diagnose and resolve this common issue.

Step 1: Verify Sample Preparation and Concentration

The most common source of poor S/N is the sample itself.[1]

  • Concentration: For a molecule with the complexity of Artemisinin, a sufficient concentration is crucial.

    • Recommended Concentration: Aim for a concentration in the range of 10-20 mg/mL.[2] Some protocols have used concentrations as high as 250 mM.[3][4]

    • Verification: If you are unsure of the concentration, try to re-weigh your sample or use a UV-Vis spectrophotometer if a suitable chromophore exists and a calibration curve is available.

  • Solvent: Ensure you are using a high-quality deuterated solvent.

    • Recommended Solvent: Chloroform-d (CDCl3) is commonly used for Artemisinin.[2][3][4]

    • Solubility: Visually inspect your sample for any precipitate. Poor solubility will lead to a lower effective concentration and broader lines. If solubility is an issue, consider a different deuterated solvent, such as methanol-d4 or DMSO-d6.[5]

  • Purity: Impurities can interfere with your signal and contribute to a noisy baseline.

    • Purification: If your sample is a crude extract, consider further purification by chromatography to remove interfering substances like chlorophylls.[6]

Step 2: Check NMR Instrument Parameters

Incorrectly set acquisition parameters can significantly impact the signal intensity.

  • Number of Scans (NS): The S/N ratio is proportional to the square root of the number of scans.

    • Recommendation: For a dilute sample, increasing the number of scans is the most direct way to improve the S/N ratio. Doubling the S/N requires quadrupling the number of scans.[1] For a standard 1H spectrum, start with 16 or 32 scans and increase as needed.

  • Pulse Width (P1): An accurately calibrated 90° pulse width ensures maximum signal for a single scan.

    • Action: Check the instrument's calibration for the probe you are using. If in doubt, a 30° pulse can be a good starting point to minimize issues with relaxation delays.[7]

  • Receiver Gain (RG): The receiver gain amplifies the NMR signal.

    • Caution: Setting the gain too high can lead to signal clipping and artifacts, while setting it too low will result in a poor S/N ratio. Use the instrument's automatic receiver gain setting as a starting point.

  • Relaxation Delay (D1): This delay allows the spins to return to equilibrium between scans.

    • Recommendation: For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time of the protons in your molecule. For routine qualitative spectra, a D1 of 1-2 seconds is often sufficient.[7]

Step 3: Shimming and Tuning
  • Shimming: Poor shimming leads to broad peaks, which have a lower height and are harder to distinguish from noise.[5]

    • Action: Always perform a careful shimming procedure on your sample. If auto-shimming gives poor results, manual shimming may be necessary.

  • Tuning and Matching: The probe must be properly tuned to the resonance frequency of the nucleus being observed.

    • Action: Ensure the probe is tuned and matched for your specific sample and solvent. This is especially important when changing solvents.

Frequently Asked Questions (FAQs)

Q1: How much sample do I need for a good 13C NMR spectrum of Artemisinin?

A1: Due to the low natural abundance of 13C, you will generally need a more concentrated sample and a longer acquisition time compared to 1H NMR. For a compound like Artemisinin, a concentration of at least 20-50 mg in 0.5-0.7 mL of solvent is recommended for a 13C spectrum on a modern spectrometer. Using techniques like NOE polarization transfer can enhance the signal.[3]

Q2: My baseline is noisy and rolling. What can I do?

A2: A rolling baseline can be caused by several factors:

  • Insufficient acquisition delay: A very strong signal (like a residual solvent peak) that has not fully decayed before the next pulse can cause baseline distortions.

  • Acoustic ringing: This can be an issue on some spectrometers.

  • Data processing: Applying a backward linear prediction or a baseline correction algorithm during processing can often correct a rolling baseline.

Q3: I see sharp spikes in my spectrum. What are they?

A3: Sharp, random spikes are typically electronic noise. They can often be reduced by increasing the number of scans, as the noise spikes will add incoherently while the real signals add coherently.

Q4: Can the NMR tube affect my signal?

A4: Yes, using a low-quality or scratched NMR tube can lead to poor shimming and distorted peak shapes, which can negatively impact the S/N ratio. Always use clean, high-quality NMR tubes.

Experimental Protocols

Below are tables summarizing typical experimental parameters for acquiring NMR spectra of Artemisinin on a 500 MHz spectrometer. These values should be used as a starting point and may require optimization for your specific sample and instrument.

Table 1: 1D NMR Acquisition Parameters for Artemisinin
Parameter1H NMR13C NMR
Spectrometer Frequency 500 MHz125 MHz
Solvent CDCl3CDCl3
Concentration ~15 mg/mL~30 mg/mL
Pulse Program zg30zgpg30 with NOE
Pulse Width (P1) ~10 µs (30°)~12 µs (30°)
Acquisition Time (AQ) ~3.0 s~1.0 s
Relaxation Delay (D1) 2.0 s2.0 s
Number of Scans (NS) 321024
Spectral Width (SW) 12 ppm220 ppm
Table 2: 2D NMR Acquisition Parameters for Artemisinin
ParameterCOSYHSQCHMBC
Spectrometer Frequency 500 MHz500 MHz500 MHz
Pulse Program cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Number of Scans (NS) 81632
Relaxation Delay (D1) 2.0 s2.0 s2.0 s
Acquisition Time (AQ) ~0.25 s~0.15 s~0.2 s
Number of Increments 256256256
Spectral Width (F2) 10 ppm10 ppm10 ppm
Spectral Width (F1) 10 ppm165 ppm220 ppm

Visualization

Troubleshooting Workflow for Low NMR Signal

The following diagram illustrates a logical workflow for troubleshooting low signal-to-noise issues in your NMR experiments.

TroubleshootingWorkflow Start Low Signal-to-Noise Observed CheckSample Step 1: Verify Sample - Concentration - Solubility - Purity Start->CheckSample SampleOK Sample OK? CheckSample->SampleOK AdjustSample Adjust Sample: - Increase Concentration - Change Solvent - Purify Sample SampleOK->AdjustSample No CheckAcquisition Step 2: Check Acquisition Parameters - Increase Number of Scans - Check Pulse Width - Optimize Relaxation Delay SampleOK->CheckAcquisition Yes AdjustSample->CheckSample ParamsOK Parameters Optimized? CheckAcquisition->ParamsOK ParamsOK->CheckAcquisition No CheckInstrument Step 3: Check Instrument Status - Re-shim Sample - Tune and Match Probe ParamsOK->CheckInstrument Yes InstrumentOK Instrument OK? CheckInstrument->InstrumentOK ConsultExpert Consult Instrument Manager or NMR Expert InstrumentOK->ConsultExpert No GoodSignal Good Signal Achieved InstrumentOK->GoodSignal Yes

References

Technical Support Center: Preisocalamendiol Degradation and Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the degradation of preisocalamendiol. Due to the limited specific degradation studies on this compound in publicly available literature, this guide combines known information about its chemical nature with general principles of degradation analysis for similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

This compound is a naturally occurring germacrane sesquiterpenoid.[1][2] It has been identified as a significant constituent in the essential oils of plants such as Acorus calamus (sweet flag) and Bolivian Schinus molle (Peruvian pepper tree).[3][4][5] It is considered a plausible precursor to isocalamendiol.[6]

Q2: Are there any known degradation products of this compound?

Specific degradation products formed under typical storage or experimental conditions (e.g., hydrolysis, oxidation, photolysis) are not well-documented in scientific literature. However, studies on biogenetic-type reactions have shown that under acidic or basic conditions, this compound can undergo stereospecific cyclizations to form cadinane-type, selinane-type, or guaiane-type compounds.[7][8] Given its chemical structure, which includes a ketone and multiple double bonds, it is susceptible to oxidation and other transformations.

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are plausible:

  • Acid or Base-Catalyzed Cyclization: As demonstrated in reaction studies, the presence of acids or bases can induce intramolecular cyclization, leading to various isomeric sesquiterpenoid skeletons.[7][8]

  • Oxidation: The double bonds in the structure are susceptible to oxidation, which could lead to the formation of epoxides, diols, or cleavage of the carbon-carbon bonds. The ketone group could also be subject to oxidative reactions.

  • Isomerization: The ten-membered ring and the presence of double bonds suggest that isomerization to more stable conformations or isomers is possible, especially when exposed to heat or light.

Q4: How can I perform a stability study for this compound?

To assess the stability of this compound, a forced degradation study is recommended. This involves subjecting a solution of the compound to various stress conditions to accelerate degradation. A general protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Rapid disappearance of the parent compound in solution. High reactivity/instability: The compound may be highly susceptible to degradation under the experimental conditions (e.g., pH, solvent, temperature).Conduct a forced degradation study under various controlled conditions (see protocol below) to identify the key factors causing degradation. Consider using aprotic solvents and controlling the temperature.
Appearance of multiple new peaks in the chromatogram. Formation of degradation products: The new peaks likely represent various degradation products or isomers.Use a high-resolution mass spectrometer (e.g., LC-MS/MS) to obtain mass and fragmentation data for each new peak to aid in structural elucidation.
Inconsistent results between experimental runs. Variability in experimental conditions: Minor variations in pH, temperature, light exposure, or oxygen levels can significantly impact the degradation rate and product profile.Ensure strict control over all experimental parameters. Use fresh solutions and protect samples from light and oxygen where appropriate.
Difficulty in identifying the structure of degradation products. Complex structures or lack of reference standards: Degradation can lead to complex mixtures of isomers and novel structures for which no reference standards exist.Employ advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy for structural elucidation.

Quantitative Data Summary

As specific quantitative data for this compound degradation is not available, the following table provides a template for how such data from a forced degradation study could be presented.

Table 1: Hypothetical Forced Degradation of this compound

Stress ConditionDuration (hours)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl at 60°C2445.232.8 (Cyclization Product A)15.1 (Isomer B)
0.1 M NaOH at 60°C2458.725.4 (Cyclization Product C)10.5 (Oxidation Product D)
10% H₂O₂ at RT2465.118.9 (Oxidation Product E)9.8 (Oxidation Product F)
UV Light (254 nm) at RT2482.511.3 (Isomer G)5.1 (Photodegradation Product H)
Heat (80°C)2490.35.6 (Isomer I)2.9 (Unknown)

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

2. Materials:

  • This compound standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UHPLC system with a UV/Vis or PDA detector

  • LC-MS/MS system for identification of degradation products

3. Methods:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Dilute the stressed samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method. A C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Inject the samples into an LC-MS/MS system to obtain mass and fragmentation data for the new peaks to facilitate their identification.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation Oxidizing agents (e.g., H₂O₂) Cyclization Cyclization This compound->Cyclization Acid or Base Isomerization Isomerization This compound->Isomerization Heat or Light Epoxides_Diols Epoxides_Diols Oxidation->Epoxides_Diols Epoxides, Diols Cadinane_Selinane_Types Cadinane_Selinane_Types Cyclization->Cadinane_Selinane_Types Cadinane/Selinane Type Products Isomers Isomers Isomerization->Isomers Structural Isomers

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acidic Hydrolysis Analysis HPLC / UHPLC Analysis Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Thermal Heat->Analysis Light Photolytic Light->Analysis Preisocalamendiol_Sample Preisocalamendiol_Sample Preisocalamendiol_Sample->Acid Preisocalamendiol_Sample->Base Preisocalamendiol_Sample->Oxidation Preisocalamendiol_Sample->Heat Preisocalamendiol_Sample->Light Identification LC-MS/MS and/or NMR for Structural Elucidation Analysis->Identification Report Data Summary and Report Generation Identification->Report

Caption: General workflow for degradation product identification.

References

Technical Support Center: Enhancing Preisocalamendiol Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving and maintaining the solubility of Preisocalamendiol for in vitro experiments.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro studies.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media The compound is "falling out" of solution as the concentration of the organic solvent is reduced.1. Decrease the final concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay. 2. Optimize the co-solvent percentage: While keeping the final DMSO or ethanol concentration as low as possible to avoid vehicle effects, a slight increase may be necessary to maintain solubility. It is crucial to include a vehicle control in your experiments. 3. Use a different solvent: Consider solvents like PEG300 or corn oil if compatible with your experimental setup.[1]
Low or inconsistent bioactivity Poor solubility is leading to a lower effective concentration of the compound in the assay.1. Prepare a fresh stock solution: Ensure your stock solution is properly dissolved and has not precipitated over time. 2. Incorporate solubilizing agents: The use of excipients such as Tween-80 or SBE-β-CD can help maintain the compound in solution.[1] 3. Consider particle size reduction: Nanosuspension or micronization can increase the surface area of the compound, leading to improved dissolution.[2][3]
Cell toxicity observed in vehicle controls The concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the cells being used.1. Reduce the solvent concentration: Aim for a final solvent concentration of less than 0.5% (v/v) in most cell-based assays. However, the tolerance can be cell-line dependent. 2. Perform a vehicle toxicity test: Determine the maximum concentration of the solvent that your cells can tolerate without affecting viability or the experimental endpoint.
Difficulty dissolving the initial stock The compound has very low intrinsic solubility in common organic solvents.1. Gentle heating and sonication: Applying gentle heat or using a sonicator can aid in the dissolution of the compound in the chosen solvent. Be cautious with heat-sensitive compounds. 2. Test a range of solvents: In addition to DMSO and ethanol, other organic solvents like DMF or DMA can be tested. Always consider the compatibility of the solvent with your assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules. Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be serially diluted in your cell culture medium or assay buffer.

Q2: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?

A2: This is a common issue with hydrophobic compounds. Here are a few strategies to address this:

  • Pluronic F-68: This is a non-ionic surfactant that can be used to stabilize the compound in aqueous solutions.

  • Co-solvents: The use of a water-miscible organic solvent in your final solution can help maintain solubility.[4][5] However, be mindful of the final concentration to avoid solvent-induced artifacts.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][6]

Q3: Are there any alternatives to DMSO for cell-based assays?

A3: Yes, if your cells are sensitive to DMSO, you can explore other solvents such as ethanol, dimethylformamide (DMF), or triethylene glycol. However, it's crucial to perform a vehicle control to assess the impact of these solvents on your specific cell line and assay.

Q4: How can I determine the maximum soluble concentration of this compound in my final assay medium?

A4: You can perform a kinetic solubility assay. This involves preparing a series of dilutions of your this compound stock solution in your final assay medium. After a defined incubation period (e.g., 1-2 hours), the solutions are visually inspected for precipitation. For a more quantitative assessment, the samples can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant can be measured using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Solubility using a Co-solvent System
  • Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • For your experiment, first, add the required volume of cell culture medium or assay buffer to your test vessel (e.g., a well in a microplate).

  • Add the desired volume of the this compound stock solution directly to the medium while gently vortexing or mixing. This ensures rapid dispersal and minimizes localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of DMSO is below the tolerance level of your cells (typically <0.5%).

  • Include a vehicle control containing the same final concentration of DMSO as your test samples.

Visualizing Experimental Workflow and Concepts

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store add_stock Add Stock Solution store->add_stock add_medium Add Aqueous Medium add_medium->add_stock incubate Incubate add_stock->incubate precipitate Precipitation? incubate->precipitate yes Yes precipitate->yes no No precipitate->no optimize Optimize Protocol yes->optimize proceed Proceed with Assay no->proceed

Caption: A typical workflow for preparing and troubleshooting this compound solutions.

solubility_enhancement_strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_formulation Formulation Approaches particle_size Particle Size Reduction (Micronization, Nanosuspension) end Enhanced Solubility particle_size->end solid_dispersion Solid Dispersion solid_dispersion->end ph_adjustment pH Adjustment ph_adjustment->end complexation Complexation (Cyclodextrins) complexation->end cosolvency Co-solvency cosolvency->end surfactants Use of Surfactants (e.g., Tween-80) surfactants->end start Poorly Soluble This compound start->particle_size start->solid_dispersion start->ph_adjustment start->complexation start->cosolvency start->surfactants

Caption: Key strategies for enhancing the solubility of poorly soluble compounds.

References

Technical Support Center: Addressing Poor Reproducibility in Diterpenoid Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the Technical Support Center for Diterpenoid Bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of bioassays involving diterpenoid compounds, such as Preisocalamendiol. Due to the inherent complexities of natural product research, issues like poor solubility, optical interference, and non-specific activity can often lead to inconsistent results. This guide provides troubleshooting advice and standardized protocols to help you achieve more reliable and accurate data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to poor reproducibility in diterpenoid bioassays.

Q1: My diterpenoid compound shows high variability in cytotoxicity assays (e.g., MTT, XTT). What are the potential causes and solutions?

A1: High variability in cytotoxicity assays with diterpenoid compounds often stems from several factors:

  • Compound Precipitation: Diterpenoids can be poorly soluble in aqueous assay media, leading to precipitation at higher concentrations. This can scatter light and interfere with absorbance readings, leading to erroneous results.[1]

    • Troubleshooting:

      • Visually inspect assay wells for precipitate under a microscope.

      • Determine the optimal, non-precipitating concentration range for your compound.

      • Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) as it can have its own cytotoxic effects.

  • Optical Interference: Many diterpenoids are colored or fluorescent, which can directly interfere with colorimetric or fluorometric assays.[1]

    • Troubleshooting:

      • Run a cell-free control with your compound at all tested concentrations to measure its intrinsic absorbance or fluorescence.[1]

      • Subtract the background absorbance/fluorescence of the compound from your cell-based readings.

      • If interference is significant, consider using an orthogonal assay that relies on a different detection method (e.g., LDH release assay for cytotoxicity).[1]

  • Redox Activity: Some diterpenoids can have intrinsic reducing or oxidizing properties, which can interfere with assays that use redox-sensitive dyes like resazurin (e.g., AlamarBlue).[1]

    • Troubleshooting:

      • Test your compound in a cell-free system with the redox dye to check for direct chemical reduction or oxidation.

      • If redox activity is confirmed, switch to an alternative viability assay that is not based on redox chemistry, such as a crystal violet assay.

Q2: I am observing inhibition in my luciferase-based reporter assay, but I'm not sure if it's a true biological effect. How can I validate my results?

A2: Diterpenoid compounds can directly inhibit luciferase enzyme activity, leading to false-positive results in reporter gene assays.[1]

  • Troubleshooting:

    • Perform a counter-screen using a purified luciferase enzyme and your compound to assess direct inhibition.

    • Use a reporter vector with a different promoter (e.g., a constitutive promoter) driving luciferase expression as a control. If your compound inhibits both the target pathway-driven and the constitutive promoter-driven luciferase, it is likely a direct inhibitor of the enzyme.

    • Confirm the biological effect by measuring the mRNA or protein levels of the target gene using qPCR or Western blotting, respectively.

Q3: My bioassay results are not consistent between different batches of the diterpenoid extract or compound. What could be the reason?

A3: Inconsistency between batches is a common problem in natural product research and can be attributed to several factors:

  • Variability in Natural Product Source: The chemical composition of plant or marine-derived extracts can vary depending on the season of collection, geographical location, and storage conditions.[2]

  • Extraction and Purification Differences: Minor changes in the extraction or purification process can lead to different impurity profiles or degradation of the active compound.

  • Improper Storage: Diterpenoids can be sensitive to light, temperature, and oxidation. Improper storage can lead to degradation over time.

  • Troubleshooting:

    • Standardize the collection, extraction, and purification protocols as much as possible.

    • Perform analytical characterization (e.g., HPLC, LC-MS) on each batch to ensure chemical consistency.

    • Store compounds under appropriate conditions (e.g., in the dark, at low temperatures, under an inert atmosphere).

Quantitative Data Summary

The following tables provide examples of quantitative data for diterpenoid bioassays to serve as a reference for expected activity ranges.

Table 1: Cytotoxicity of Neo-clerodane Diterpenoids from Scutellaria barbata

CompoundCell LineIC50 (μM)
Scutebata PA54915.3 ± 1.2
Scutebata QA54925.7 ± 2.1
Scutebata RA54918.9 ± 1.5
Scutebata EA549> 50
Scutebarbatine BA5498.2 ± 0.7

Data adapted from a study on neo-clerodane diterpenoids.

Table 2: α-Glucosidase Inhibitory Activity of Terpenoids

CompoundIC50 (μM)
Sclerohumin O (Diterpenoid)170.0 ± 0.92
Compound 3 (Diterpenoid)> 200
Compound 4 (Diterpenoid)> 200
Acarbose (Positive Control)150.5 ± 1.25

Data adapted from a study on terpenoids from soft coral.[3]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2][4]

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • Diterpenoid compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the diterpenoid compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[2][4]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

2. α-Glucosidase Inhibitory Assay

This assay is used to screen for compounds that inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic target for type 2 diabetes.[5][6]

Materials:

  • 96-well plates

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Diterpenoid compound stock solution (in DMSO)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (100 mM)

  • Acarbose (positive control)

Procedure:

  • Add 50 µL of phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of the diterpenoid compound dilutions (in buffer) to the respective wells. Include a vehicle control, a positive control (acarbose), and a blank (buffer only).

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Visualizations

The following diagrams illustrate common signaling pathways and experimental workflows relevant to diterpenoid bioassays.

experimental_workflow Start Crude Diterpenoid Extract Fractionation Solvent Partitioning / Chromatography Start->Fractionation Fractions Fraction A, B, C... Fractionation->Fractions Bioassay Primary Bioassay (e.g., Cytotoxicity) Fractions->Bioassay ActiveFraction Identify Active Fraction(s) Bioassay->ActiveFraction Purification Further Purification (e.g., HPLC) ActiveFraction->Purification PureCompounds Pure Diterpenoid 1, 2, 3... Purification->PureCompounds DoseResponse Dose-Response & IC50 Determination PureCompounds->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

Caption: Bioassay-guided fractionation workflow for diterpenoids.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_p P-IκBα NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Inhibits IkB->IkB_p Phosphorylation NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Release Diterpenoid Diterpenoid Compound Diterpenoid->IKK Inhibits Proteasome Proteasomal Degradation IkB_p->Proteasome NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds to Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Gene_expression Promotes

Caption: Inhibition of the NF-κB signaling pathway by diterpenoids.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nucleus ERK ERK->ERK_nucleus Translocation Diterpenoid Diterpenoid Compound Diterpenoid->Raf Inhibits TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK_nucleus->TranscriptionFactors Activates Gene_expression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->Gene_expression

Caption: Modulation of the MAPK/ERK signaling pathway by diterpenoids.

References

refining purification techniques for high-purity Preisocalamendiol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: High-Purity Preisocalamendiol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on .

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield during the final recrystallization step of this compound?

A1: The most frequent cause of low yield is the selection of a suboptimal solvent system, leading to either the compound remaining too soluble at low temperatures or precipitating out too quickly with impurities. Fine-tuning the solvent polarity is critical. See the troubleshooting guide below for a systematic approach to solvent selection.

Q2: My purified this compound sample shows a broad melting point range. What does this indicate?

A2: A broad melting point range is a classic indicator of impurities. The presence of even small amounts of contaminants can disrupt the crystal lattice, leading to a depression and broadening of the melting point. We recommend further purification, such as an additional recrystallization or column chromatography.

Q3: Can I use reverse-phase chromatography to purify this compound?

A3: Yes, reverse-phase chromatography can be an effective method for polishing this compound, especially for removing more polar impurities. A common mobile phase is a gradient of methanol or acetonitrile in water.

Q4: What are the ideal storage conditions for high-purity this compound?

A4: High-purity this compound should be stored as a dry, crystalline solid at -20°C in a desiccated, inert atmosphere (e.g., under argon or nitrogen). This minimizes the risk of degradation from moisture, oxidation, or light.

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization
Potential Cause Recommended Solution
Incorrect Solvent System The ideal solvent should dissolve this compound when hot but not when cold. Experiment with solvent mixtures. For example, if your compound is too soluble in methanol, try a mixture of methanol and water.
Excessive Solvent Volume Using too much solvent will keep the compound in solution even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature Crystallization If the compound crystallizes out in the hot solution, it may be due to evaporation of the solvent. Perform the recrystallization in a flask with a condenser.
Issue 2: Persistent Impurities Detected by HPLC
Impurity Profile Suggested Action
More Polar Impurities Utilize normal-phase column chromatography with a non-polar mobile phase. The more polar impurities will have a stronger affinity for the silica gel and elute later.
Less Polar Impurities Employ reverse-phase column chromatography. The less polar impurities will be retained more strongly on the C18-functionalized silica.
Structurally Similar Impurities If impurities have similar polarity, consider preparative HPLC for higher resolution separation. Alternatively, explore derivatization of the diol to alter its chromatographic properties, followed by deprotection.

Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of crude this compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water or hexanes) to identify a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a flask equipped with a reflux condenser, add the minimum volume of the chosen hot solvent to the crude this compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography for this compound Purification
  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) in the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution of the compound using thin-layer chromatography (TLC).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum.

Visual Guides

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve filter Hot Filtration dissolve->filter cool Slow Cooling & Crystallization filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Under Vacuum isolate->dry pure High-Purity This compound dry->pure

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Impurity Detected? polarity Impurity More or Less Polar? start->polarity Yes end Pure Compound start->end No more_polar Normal-Phase Chromatography polarity->more_polar More Polar less_polar Reverse-Phase Chromatography polarity->less_polar Less Polar similar_polarity Structurally Similar? polarity->similar_polarity Similar Polarity more_polar->end less_polar->end prep_hplc Preparative HPLC similar_polarity->prep_hplc No derivatize Derivatization similar_polarity->derivatize Yes prep_hplc->end derivatize->end

Caption: Decision tree for chromatography troubleshooting.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Isocalamendiol and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative overview of the biological activities of Isocalamendiol, a sesquiterpenoid natural product, and related compounds. A comprehensive search of scientific literature and chemical databases revealed no existence of a compound named "Preisocalamendiol," suggesting a possible typographical error. Therefore, this comparison focuses on Isocalamendiol and other bioactive sesquiterpenoids isolated from the same genus, Acorus, to provide a relevant comparative context. The primary biological activities explored include anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective effects. Due to the limited specific experimental data on Isocalamendiol, this guide extrapolates from studies on structurally similar sesquiterpenoids to present potential activities and mechanisms. All quantitative data are summarized in tables, and detailed experimental methodologies for key assays are provided.

Introduction to Isocalamendiol and Related Compounds

Isocalamendiol is a sesquiterpenoid that has been isolated from plants of the Acorus genus, notably Acorus calamus[1]. Sesquiterpenoids are a class of naturally occurring compounds known for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[2][3][4]. While specific research on Isocalamendiol is limited, the broader family of sesquiterpenoids from Acorus species has been investigated for various therapeutic potentials[5][6]. This guide aims to synthesize the available information to provide a useful comparison for researchers.

Comparative Biological Activity

While direct comparative studies between "this compound" and Isocalamendiol are not possible due to the apparent non-existence of the former, we can infer the potential activities of Isocalamendiol based on studies of other sesquiterpenoids from Acorus calamus.

Anti-inflammatory Activity

Sesquiterpenoids are well-documented for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways[4][7][8].

Table 1: Anti-inflammatory Activity of Sesquiterpenoids from Acorus Species and Related Compounds

Compound/ExtractAssayModelResultsReference
Acorus calamus extractCarrageenan-induced paw edemaRatSignificant inhibition of edema[6]
Various SesquiterpenoidsNitric Oxide (NO) Production InhibitionLPS-stimulated BV-2 microgliaInhibition of NO production[9]
Helenalin (Sesquiterpene lactone)Carrageenan-induced edemaRodentRequired α-methylene-γ-lactone moiety for activity[3]
Cytotoxic Activity

Many sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development[10][11].

Table 2: Cytotoxic Activity of Sesquiterpenoids

CompoundCell LineAssayIC50 / GI50 ValueReference
Sesquiterpenes (Compounds 4-6, 8)Various solid cancer cell linesSRB Assay1.97 to 3.46 µM[10]
Isocordoin (structurally related chalcone)PC-3 (prostate cancer)SRB AssayIC50: 5.2 µM[12]
Isopimarane DiterpenesMDA-MB-231 (breast cancer)Cytotoxicity AssayIC50: 15 µM[13]
Antimicrobial Activity

The antimicrobial properties of sesquiterpenoids against a range of bacteria and fungi have been reported[14][15][16].

Table 3: Antimicrobial Activity of Sesquiterpenoids and Related Compounds

Compound/ExtractMicroorganismAssayMIC ValueReference
Paepalantine (Isocoumarin)S. aureus, S. epidermidis, E. faecalisSpectrophotometric microdilutionActive (concentration not specified)[14]
4-chloro-6-hydroxymellein (dihydroisocoumarin)S. aureus, B. licheniformisMicrodilution0.8–5.3 μg/mL[16]
Acorus calamus rhizome oilAspergillus nigerAntifungal AssayMIC = 19.5 µg/mL[17]
Neuroprotective Effects

Several natural compounds, including terpenoids, have shown promise in protecting neuronal cells from damage, a key factor in neurodegenerative diseases[18][19][20].

Table 4: Neuroprotective Effects of Related Terpenoids

CompoundModelKey FindingsReference
IsosteviolFocal cerebral ischemia in ratsReduced infarct volume, ameliorated cell death[20]
Calamusins L and Q (Sesquiterpenoids)OGD-treated PC12 cellsIncreased cell survival rate[21]
Various PhytochemicalsIn vitro and in vivo modelsModulation of Nrf2 signaling pathway[22][23]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Wistar rats are typically used.

  • Procedure:

    • Animals are divided into control, standard (e.g., indomethacin), and test groups.

    • The test compound (e.g., Isocalamendiol) or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

This is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media and seeded in 96-well plates.

  • Procedure:

    • After 24 hours of incubation, cells are treated with various concentrations of the test compound (e.g., Isocalamendiol).

    • Following a specified incubation period (e.g., 48 or 72 hours), cells are fixed with trichloroacetic acid (TCA).

    • The plates are washed, and the cells are stained with 0.4% SRB solution.

    • Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.[12]

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of sesquiterpenoids are often attributed to their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling

Many sesquiterpenoids exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Induces Transcription Isocalamendiol Isocalamendiol (Hypothesized) Isocalamendiol->IKK Inhibits (Potential Mechanism)

Caption: Hypothesized inhibition of the NF-κB pathway by Isocalamendiol.

Cytotoxicity and Apoptosis Pathway

The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis, often involving the activation of caspases.

G Intrinsic Apoptosis Pathway Isocalamendiol Isocalamendiol (Hypothesized) Mitochondria Mitochondria Isocalamendiol->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential induction of apoptosis by Isocalamendiol via the mitochondrial pathway.

Conclusion and Future Directions

The available evidence on sesquiterpenoids from Acorus species suggests that Isocalamendiol likely possesses a range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective effects. However, there is a clear need for direct experimental validation of these activities for Isocalamendiol itself. Future research should focus on isolating or synthesizing sufficient quantities of Isocalamendiol to perform comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and mechanisms of action will be crucial for determining its therapeutic potential. The absence of "this compound" in the scientific literature underscores the importance of precise nomenclature in chemical and biological research.

References

A Comparative Analysis of Preisocalamendiol and Other Sesquiterpenoids from Acorus calamus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rhizome of Acorus calamus, commonly known as sweet flag, is a rich source of bioactive sesquiterpenoids, which have garnered significant interest for their potential therapeutic applications. Among these, Preisocalamendiol, along with other notable sesquiterpenoids like acorenone and shyobunone, has been a subject of phytochemical and pharmacological investigations. This guide provides a comparative overview of the current scientific evidence on the biological activities of this compound against other sesquiterpenoids from Acorus calamus, with a focus on their neuroprotective and anti-inflammatory properties.

Summary of Key Bioactivities

While direct comparative studies quantifying the bioactivities of this compound against other specific sesquiterpenoids from Acorus calamus in the same experimental settings are limited, the available data allows for an initial assessment of their potential. The primary therapeutic areas explored for these compounds are neuroprotection and anti-inflammation.

Quantitative Bioactivity Data

Sourcing direct comparative quantitative data (e.g., IC50 values) for this compound, acorenone, and shyobunone from a single study has proven challenging. The following table summarizes available data for individual sesquiterpenoids and related compounds from Acorus calamus to provide a preliminary comparison. It is important to note that variations in experimental protocols between studies can influence the results, and therefore, this data should be interpreted with caution.

Table 1: Comparative Neuroprotective and Anti-inflammatory Activities of Sesquiterpenoids and Related Compounds from Acorus calamus

Compound/ExtractAssayTarget/Cell LineKey FindingsReference
Neuroprotective Activity
Calamusins L and Q (New sesquiterpenoids)Oxygen-Glucose Deprivation (OGD)-induced cell injuryPC12 cellsModerately increased cell survival rate at 10 μM.[1][2]
Acorenone C (Acorenone derivative)Acetylcholinesterase (AChE) InhibitionIn vitro enzymatic assayMild inhibitory activity (23.34% inhibition at 50 μM).[3]
Acorus calamus ethanolic extractMiddle Cerebral Artery Occlusion (MCAO)Rat modelSignificant improvement in neurobehavioral performance and reduction in infarct area at 25 mg/kg.[4]
Anti-inflammatory Activity
Acorus calamus essential oilProtein Denaturation InhibitionIn vitro assayIC50 = 365.43 μg/mL.[5]
α-Asarone (Phenylpropanoid from A. calamus)LPS-induced paw edemaMouse modelAnti-inflammatory effects observed.[6]
Acorus calamus leaf water extractInhibition of pro-inflammatory cytokines (IL-6, IL-8)HaCaT keratinocyte cellsAttenuated the activation of NF-κB and IRF3.[7]

Note: Direct quantitative data for this compound, acorenone, and shyobunone in these specific assays were not available in the reviewed literature. The table includes data on other sesquiterpenoids and extracts from Acorus calamus to provide context on the plant's overall bioactivity.

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the assessment of neuroprotective and anti-inflammatory activities of sesquiterpenoids are outlined below.

Neuroprotective Activity: Oxygen-Glucose Deprivation (OGD) Assay in PC12 Cells

This assay simulates ischemic conditions in vitro to evaluate the neuroprotective potential of compounds.

  • Cell Culture: Pheochromocytoma (PC12) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • OGD Induction: To induce ischemic-like injury, the culture medium is replaced with a glucose-free medium, and the cells are transferred to a hypoxic chamber with a low oxygen concentration (e.g., 1% O2, 5% CO2, and 94% N2) for a specific duration (e.g., 2-4 hours).

  • Compound Treatment: The test compounds (e.g., this compound) are added to the culture medium at various concentrations before or during the OGD insult.

  • Assessment of Cell Viability: Post-OGD, cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A higher absorbance indicates greater cell viability and thus, a neuroprotective effect of the compound.

Anti-inflammatory Activity: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is widely used to screen for compounds with anti-inflammatory properties by measuring the inhibition of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a 5% CO2 incubator.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response, leading to the production of nitric oxide (NO).

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for a specific period before LPS stimulation.

  • Measurement of Nitric Oxide: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production and suggests anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, studies on extracts of Acorus calamus and its other bioactive components suggest the involvement of key inflammatory and cell survival pathways.

Aqueous extracts of Acorus calamus leaves have been shown to inhibit the production of pro-inflammatory cytokines by attenuating the activation of Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3) in human keratinocyte cells.[7] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways, which play crucial roles in cell proliferation, differentiation, and apoptosis, are also implicated in the pharmacological effects of various natural products. It is plausible that sesquiterpenoids from Acorus calamus, including this compound, may exert their neuroprotective and anti-inflammatory effects through the modulation of MAPK signaling cascades. However, direct experimental evidence for this compound is currently lacking.

Visualizing Experimental Workflows and Potential Signaling Pathways

To aid in the conceptualization of the experimental processes and potential mechanisms, the following diagrams are provided.

experimental_workflow_neuroprotection cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment PC12 PC12 Cells This compound This compound (Test Compound) PC12->this compound Pre-treatment OGD Oxygen-Glucose Deprivation (OGD) This compound->OGD Co-treatment MTT MTT Assay OGD->MTT Induces Injury Viability Cell Viability Measurement MTT->Viability Quantifies

Caption: Workflow for assessing the neuroprotective effect of this compound.

experimental_workflow_inflammation cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment RAW2647 RAW 264.7 Macrophages This compound This compound (Test Compound) RAW2647->this compound Pre-treatment LPS Lipopolysaccharide (LPS) This compound->LPS Co-treatment Griess Griess Assay LPS->Griess Induces Inflammation NO Nitric Oxide (NO) Measurement Griess->NO Quantifies

Caption: Workflow for evaluating the anti-inflammatory activity of this compound.

potential_signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK Activates MAPK MAPK LPS->MAPK Activates NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines iNOS iNOS NFkB->iNOS MAPK->Cytokines MAPK->iNOS NO Nitric Oxide (NO) iNOS->NO This compound This compound This compound->IKK Inhibits? This compound->MAPK Inhibits?

References

A Comparative Guide to the Validation of Natural Compounds Targeting GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Initial Note: This guide was compiled to address the topic of validating the effects of Preisocalamendiol on GABA-A receptors. However, an extensive search of the scientific literature and chemical databases did not yield any information on a compound by this name. It is possible that "this compound" is a novel, yet-to-be-published compound, a proprietary name, or a potential misspelling of another molecule.

Therefore, this guide provides a comparative framework for validating the effects of natural compounds on GABA-A receptors, using the well-characterized flavonoid Apigenin , the flavonol Quercetin , and the terpenoid Linalool as primary examples. For a benchmark comparison, the widely studied synthetic benzodiazepine, Diazepam , is also included. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. The GABA-A receptor is a heteropentameric protein complex with multiple allosteric binding sites, making it a key target for a wide range of therapeutic drugs, including sedatives, anxiolytics, and anticonvulsants. Natural compounds represent a rich source of novel GABA-A receptor modulators.

Comparative Analysis of GABA-A Receptor Modulators

The following tables summarize the quantitative data on the effects of selected natural compounds and Diazepam on GABA-A receptor function. The data is primarily derived from electrophysiological and binding assays.

Table 1: Electrophysiological Effects of Selected Compounds on GABA-A Receptors

CompoundType of ModulationReceptor Subtype(s)Potency (EC50/IC50)Efficacy (Imax / % Inhibition)Reference(s)
Linalool Positive Allosteric Modulatorα1β2γ2Potentiation of GABAergic currents1.7-fold potentiation[1]
Apigenin Negative Modulator/Antagonistα1β2γ2LIC50: 8 µMInhibition of GABA-activated currents[2]
Quercetin Negative Allosteric ModulatorCortical NeuronsIC50: 8.1 ± 2.1 μMInhibition of GABA-induced current[3]
Diazepam Positive Allosteric Modulatorα1β2γ2EC50: 25 ± 4 nM (for potentiation of GABA)Significant potentiation of GABA-activated currents[4][5]

Table 2: Binding Affinity of Selected Compounds to the GABA-A Receptor

CompoundRadioligandTissue/Cell LineBinding Affinity (Ki / IC50)Reference(s)
Apigenin [3H]FlumazenilRat cerebellar membranesWeak inhibitor (IC50: 250 µM)[6]
Quercetin Not specifiedNot specifiedBinds to GABA-A receptor subunits (in silico)[3]
Diazepam [3H]FlunitrazepamRat brain membranesIC50: 8.6 nM[7]

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a cornerstone for characterizing the effects of compounds on ligand-gated ion channels like the GABA-A receptor.

Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2). The oocytes are then incubated for 2-7 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 to -80 mV).

    • The baseline current is established.

  • Compound Application:

    • A low concentration of GABA (typically the EC5-EC20, the concentration that elicits 5-20% of the maximal response) is applied to the oocyte to establish a baseline GABA-evoked current.

    • The test compound (e.g., Linalool, Apigenin, Quercetin, or Diazepam) is co-applied with GABA.

    • Changes in the amplitude of the GABA-evoked current are recorded. An increase in current indicates positive modulation, while a decrease suggests negative modulation or antagonism.

  • Data Analysis:

    • Concentration-response curves are generated by applying a range of compound concentrations.

    • For positive modulators, the EC50 (half-maximal effective concentration for potentiation) and Imax (maximal potentiation) are calculated.

    • For negative modulators, the IC50 (half-maximal inhibitory concentration) is determined.

Radioligand Binding Assay

This method is used to determine the binding affinity of a compound to a specific site on the GABA-A receptor, often the benzodiazepine site.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex or cerebellum) or cells expressing the GABA-A receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Binding Incubation:

    • The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]Flunitrazepam, which binds to the benzodiazepine site) at a fixed concentration.

    • To determine the affinity of a test compound, a competition assay is performed where the membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined by adding a high concentration of an unlabeled ligand (e.g., Diazepam) to displace all specific binding of the radioligand.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • In competition assays, the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.

Visualizing Pathways and Workflows

GABA-A Receptor Signaling Pathway

The following diagram illustrates the basic signaling pathway of the GABA-A receptor.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to orthosteric site Modulator Positive Allosteric Modulator (e.g., Diazepam, Linalool) Modulator->Receptor Binds to allosteric site Antagonist Negative Modulator/ Antagonist (e.g., Apigenin, Quercetin) Antagonist->Receptor Binds to allosteric/other site Chloride Cl- Influx Receptor->Chloride Opens Cl- channel Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

Experimental Workflow for Validating GABA-A Receptor Modulators

This diagram outlines a typical workflow for the screening and validation of potential GABA-A receptor modulators.

Experimental_Workflow Start Compound Library (Natural Products) Screening High-Throughput Screening (e.g., FLIPR-based membrane potential assay) Start->Screening Binding_Assay Radioligand Binding Assay (Determine Ki/IC50) Screening->Binding_Assay Hits Electrophysiology Two-Electrode Voltage-Clamp (Determine EC50/IC50, Imax) Screening->Electrophysiology Hits Lead_Optimization Lead Compound Optimization Binding_Assay->Lead_Optimization Electrophysiology->Lead_Optimization In_Vivo In Vivo Studies (Behavioral Models) Lead_Optimization->In_Vivo

Caption: Experimental Workflow for Modulator Validation.

Conclusion

The validation of a compound's effect on GABA-A receptors requires a multi-faceted approach, combining functional assays like two-electrode voltage-clamp electrophysiology with binding assays to determine affinity and mechanism of action. While no data could be found for "this compound," this guide provides a robust framework for the comparative analysis of other natural and synthetic compounds. The presented data on Linalool, Apigenin, and Quercetin highlight the diverse ways in which natural products can modulate GABA-A receptor activity, ranging from positive allosteric modulation to direct antagonism. Further research into the vast chemical space of natural products is likely to uncover more novel modulators of this critical neuronal receptor.

References

comparative analysis of Preisocalamendiol from different geographical sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Preisocalamendiol, a sesquiterpenoid naturally occurring in Acorus calamus (Sweet Flag). The chemical composition, particularly the concentration of bioactive compounds like this compound, in Acorus calamus is known to exhibit significant variation based on the geographical origin and ploidy of the plant.[1] This analysis aims to collate available data to assist researchers in selecting appropriate source materials for further investigation and drug development.

Quantitative Analysis of this compound and Related Sesquiterpenoids

The concentration of this compound and other major sesquiterpenoids in the essential oil of Acorus calamus rhizomes varies significantly across different geographical locations. The following table summarizes the quantitative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis reported in various studies.

Geographical SourceThis compound (%)Isoshyobunone (%)Acorone / Acorenone (%)Shyobunone (%)Other Major Sesquiterpenoids (%)Reference
Diploid A. calamus (General)22.818.6226.33-b-sesquiphellandrene (3.28)[2]
Quebec, Canada18.0-14.213.3cryptoacorone (7.5)[3]
Hubei Province, China----β-asarone (47.43), calamenene (9.75), isocalamendiol (5.41)[3]
Not Specified12.05.718.17.5-[4]

Note: The chemical composition of Acorus calamus essential oil is highly variable. The dominant compounds can be phenylpropanoids (like α- and β-asarone) or sesquiterpenoids, depending on the chemotype and geographical origin.[3][5][6]

Biological Activities of Sesquiterpenoids from Acorus calamus

Sesquiterpenoids isolated from Acorus calamus have demonstrated a range of biological activities, including neuroprotective, hepatoprotective, antimicrobial, and anti-inflammatory effects.[7][8][9] While specific mechanistic studies on this compound are limited, the known activities of related sesquiterpenoids and crude extracts provide a basis for understanding its potential therapeutic applications.

Putative Anti-inflammatory Signaling Pathway

Many natural sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus LPS, Cytokines TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB IkB->NFkB_active Releases NFkB_complex NF-κB/IκB Complex NFkB_complex->IkB NFkB_complex->NFkB_active DNA DNA NFkB_active->DNA Translocates & Binds Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibits

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Protocols

Extraction of Essential Oil from Acorus calamus Rhizomes

A standardized method for the extraction of essential oil from Acorus calamus rhizomes is crucial for comparative analysis. Hydrodistillation is a commonly employed technique.

Materials:

  • Fresh or dried rhizomes of Acorus calamus

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate

Procedure:

  • The rhizomes are thoroughly washed, air-dried, and pulverized into a coarse powder.

  • A known weight of the powdered rhizome (e.g., 100 g) is placed in a round-bottom flask with distilled water (e.g., 500 mL).

  • The flask is connected to a Clevenger-type apparatus and heated using a heating mantle.

  • Hydrodistillation is carried out for a specified duration (e.g., 3-4 hours) until no more essential oil is collected.

  • The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.

  • The yield of the essential oil is calculated as a percentage of the initial weight of the plant material.

  • The extracted oil is stored in a sealed vial at 4°C for further analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Essential Oil Extraction cluster_analysis Analysis Rhizomes A. calamus Rhizomes Wash_Dry Washing and Drying Rhizomes->Wash_Dry Pulverize Pulverization Wash_Dry->Pulverize Hydrodistillation Hydrodistillation (Clevenger Apparatus) Pulverize->Hydrodistillation Separation Separation of Oil Hydrodistillation->Separation Drying Drying with Na2SO4 Separation->Drying GC_MS GC-MS Analysis Drying->GC_MS Identification Compound Identification (NIST Library, Retention Indices) GC_MS->Identification Quantification Quantification (Peak Area %) Identification->Quantification

Caption: Workflow for the extraction and analysis of essential oil from Acorus calamus rhizomes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for identifying and quantifying the volatile components of essential oils.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent, Shimadzu).

  • Capillary column (e.g., DB-5, HP-5MS; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Typical GC-MS Conditions:

  • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60-80°C, held for 2 minutes, then ramped up to 280°C at a rate of 5-10°C/min, and held for 5-10 minutes.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 40-650 m/z.

Compound Identification and Quantification:

  • Identification of the chemical constituents is performed by comparing their mass spectra with those in the NIST (National Institute of Standards and Technology) library and by comparing their retention indices with those reported in the literature.

  • The relative percentage of each component is calculated from the peak areas in the total ion chromatogram.

Comparative Logic of Geographical Sourcing

The selection of a geographical source for Acorus calamus to obtain this compound should be guided by a clear understanding of the desired chemical profile and intended application.

sourcing_logic Goal Desired Outcome High_this compound High Yield of This compound Goal->High_this compound Specific_Bioactivity Specific Bioactivity (e.g., Anti-inflammatory) Goal->Specific_Bioactivity Diploid_Chemotype Diploid Chemotype (e.g., certain North American or Asian varieties) High_this compound->Diploid_Chemotype Canadian_Source Canadian Source High_this compound->Canadian_Source Synergistic_Profile Profile with Synergistic Sesquiterpenoids Specific_Bioactivity->Synergistic_Profile Source_Selection Geographical Source Selection Diploid_Chemotype->Source_Selection Canadian_Source->Source_Selection Screening Screen Multiple Sources for Desired Activity Synergistic_Profile->Screening Screening->Source_Selection

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Preisocalamendiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reproducible quantification of Preisocalamendiol, a sesquiterpenoid with potential therapeutic applications, is paramount for accurate pharmacological assessment and quality control. As no single analytical method is universally optimal, cross-validation of different techniques is crucial to ensure data integrity and consistency across various analytical platforms and laboratories. This guide provides a comparative overview of three common analytical methods applicable to the analysis of sesquiterpenoids like this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS), and Gas Chromatography with Mass Spectrometric detection (GC-MS).

This document outlines the experimental protocols and presents a summary of typical performance data for each method, based on published studies of similar sesquiterpenoid compounds. This information is intended to guide researchers in selecting and validating appropriate analytical methodologies for this compound.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the physicochemical properties of this compound. The following tables summarize the key performance parameters for HPLC-UV, HPLC-MS, and GC-MS, providing a basis for comparison.

Table 1: Performance Characteristics of HPLC-UV for Sesquiterpenoid Analysis

Validation ParameterTypical Performance
Linearity (r²)> 0.999
Precision (RSD)< 3%
Accuracy (Recovery)95 - 105%
Limit of Detection (LOD)2 - 7 µg/mL
Limit of Quantification (LOQ)6 - 21 µg/mL

Table 2: Performance Characteristics of HPLC-MS for Sesquiterpenoid Analysis

Validation ParameterTypical Performance
Linearity (r²)> 0.99
Precision (RSD)< 15%
Accuracy (Recovery)85 - 115%
Limit of Detection (LOD)2 - 10 ng/mL
Limit of Quantification (LOQ)5 - 25 ng/mL

Table 3: Performance Characteristics of GC-MS for Sesquiterpenoid Analysis

Validation ParameterTypical Performance
Linearity (r²)> 0.998
Precision (RSD)< 15%
Accuracy (Recovery)80 - 115%
Limit of Detection (LOD)~0.05 µg/L
Limit of Quantification (LOQ)~0.15 µg/L

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are representative of those used for sesquiterpenoid analysis and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of moderately polar to nonpolar compounds like many sesquiterpenoids.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: A typical gradient might start at 30% B, increasing to 90% B over 20 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: this compound's UV absorbance maximum should be determined; common wavelengths for sesquiterpenoids are around 210 nm and 254 nm.

  • Sample Preparation:

    • Extract the sample containing this compound with a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile).

    • Use sonication or vortexing to ensure complete extraction.

    • Centrifuge the extract to pellet any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound in the mobile phase or a compatible solvent.

    • Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples.

High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)

HPLC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex matrices or trace amounts of this compound.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or other suitable reversed-phase column, often with a smaller particle size for UHPLC applications (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Similar to HPLC-UV, typically a gradient of water and acetonitrile or methanol with a modifier like formic acid or ammonium formate to enhance ionization.

    • Flow Rate: Adjusted for the column dimensions, typically 0.2 - 0.5 mL/min for UHPLC.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI in positive or negative ion mode, to be optimized for this compound.

    • Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for enhanced sensitivity and selectivity.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows (nebulizing and drying gases) to maximize the signal for this compound.

  • Sample and Standard Preparation: Similar to the HPLC-UV method, but potentially with higher dilution factors due to the increased sensitivity of the detector.

Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Many sesquiterpenoids are amenable to GC-MS analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A typical program might start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the separation of this compound from other matrix components.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range of m/z 40-500 is typically used for screening, while SIM mode can be used for targeted quantification.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation:

    • For liquid samples, a simple dilution in a volatile organic solvent (e.g., hexane or ethyl acetate) may be sufficient.

    • For solid samples, extraction with a suitable solvent followed by filtration is necessary.

    • Derivatization may be required if this compound contains polar functional groups that are not amenable to GC analysis.

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more analytical methods are used to generate data for the same compound. The goal is to ensure that the results are equivalent and can be used interchangeably. The following diagram illustrates a general workflow for the cross-validation of two analytical methods.

cross_validation_workflow start Start: Define Cross-Validation Protocol method1 Method A (Reference Method) - Fully Validated method2 Method B (Comparator Method) - Fully Validated select_samples Select a Set of Identical Samples (e.g., n=20, covering the analytical range) analyze_m1 Analyze Samples with Method A select_samples->analyze_m1 analyze_m2 Analyze Samples with Method B select_samples->analyze_m2 compare_data Statistically Compare the Results (e.g., Bland-Altman plot, regression analysis) analyze_m1->compare_data analyze_m2->compare_data acceptance_criteria Results Meet Pre-defined Acceptance Criteria? compare_data->acceptance_criteria pass Cross-Validation Successful Methods are considered equivalent acceptance_criteria->pass Yes fail Cross-Validation Failed Investigate discrepancies and re-evaluate acceptance_criteria->fail No end End pass->end fail->end

A general workflow for the cross-validation of two analytical methods.

Comparative Bioactivity Analysis of Synthetic vs. Natural Preisocalamendiol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search reveals a significant gap in the current scientific understanding of Preisocalamendiol, a sesquiterpenoid found in plants of the Acorus genus. At present, there are no publicly available bioassay studies that directly compare the biological activity of synthetically produced this compound with its naturally derived counterpart.

While this compound is commercially available as an isolated natural product for research purposes, and its synthesis has been documented, the scientific community has yet to publish research evaluating whether the synthetic and natural forms exhibit equivalent or differing efficacy in biological systems. This includes a lack of comparative data in key areas of pharmacological interest such as anti-inflammatory, antimicrobial, or anticancer activities.

Data Presentation: A Template for Comparison

Should comparative data become available, it would be optimally presented in a structured format to facilitate clear interpretation. The table below is a template illustrating how such quantitative data, for instance from an anti-inflammatory bioassay, could be summarized.

Table 1: Hypothetical Comparative Anti-inflammatory Activity of Synthetic vs. Natural this compound

BioassayParameterSynthetic this compoundNatural this compoundPositive Control (e.g., Dexamethasone)
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages IC₅₀ (µM)Data not availableData not availableInsert value
Max Inhibition (%) at concentration (µM)Data not availableData not availableInsert value
Pro-inflammatory Cytokine (TNF-α) Inhibition in LPS-stimulated RAW 264.7 Macrophages IC₅₀ (µM)Data not availableData not availableInsert value
Max Inhibition (%) at concentration (µM)Data not availableData not availableInsert value
Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay IC₅₀ (µM)Data not availableData not availableInsert value

Experimental Protocols: A Methodological Framework

To ensure the reproducibility and validity of any future comparative studies, detailed experimental protocols are essential. The following outlines a standard methodology for a key in vitro anti-inflammatory assay.

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of either synthetic or natural this compound. A positive control (e.g., Dexamethasone) and a vehicle control (e.g., DMSO) are also included. The cells are pre-incubated with the compounds for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plate is incubated for a further 24 hours.

  • Nitrite Quantification: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 100 µL of supernatant from each well is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined by non-linear regression analysis.

Mandatory Visualization: Illustrating the Research Workflow

A clear visual representation of the experimental workflow is crucial for understanding the research process. The following diagram, generated using Graphviz (DOT language), outlines a typical workflow for comparing the bioactivity of synthetic and natural compounds.

G cluster_0 Compound Preparation cluster_1 Bioassay cluster_2 Data Analysis & Comparison Natural_this compound Natural this compound (Isolation & Purification) In_Vitro_Assays In Vitro Bioassays (e.g., Anti-inflammatory, Antimicrobial) Natural_this compound->In_Vitro_Assays Synthetic_this compound Synthetic this compound (Chemical Synthesis) Synthetic_this compound->In_Vitro_Assays Data_Collection Quantitative Data Collection (e.g., IC50 values) In_Vitro_Assays->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Comparative Analysis of Bioactivity Statistical_Analysis->Comparison

In Vivo Validation of Antiarrhythmic Pharmacological Effects: A Comparative Guide to Procainamide and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The in vivo validation of novel antiarrhythmic agents is a critical step in the drug development pipeline. This guide provides a comparative overview of the pharmacological effects of the well-established Class IA antiarrhythmic drug, Procainamide, alongside two other widely used antiarrhythmic agents, Flecainide (Class IC) and Amiodarone (Class III). This comparison is based on available in vivo experimental data, primarily from canine and rodent models of ventricular arrhythmias. Due to the unavailability of public domain research on "Preisocalamendiol," this guide utilizes Procainamide as a foundational compound to illustrate the principles of in vivo antiarrhythmic validation and comparison. The data presented herein is intended to serve as a reference for researchers designing and interpreting in vivo studies for novel antiarrhythmic compounds.

Comparative Efficacy of Antiarrhythmic Agents in In Vivo Models

The following tables summarize quantitative data from in vivo animal studies, offering a comparative perspective on the electrophysiological and antiarrhythmic effects of Procainamide, Flecainide, and Amiodarone.

Table 1: Electrophysiological Effects of Procainamide, Flecainide, and Amiodarone in a Canine Myocardial Infarction Model

ParameterProcainamideFlecainideAmiodarone
QRS Duration Dose-dependent increase[1]Significant increase[2]Minimal to no significant change[3]
QTc Interval Dose-dependent increase[1]No significant change[3]Significant prolongation[3]
Ventricular Effective Refractory Period (ERP) Dose-dependent increase[1]Significant increaseSignificant increase[3]
Ventricular Tachycardia (VT) Cycle Length Significant slowing of VT rate[1][4]Variable effects, may slow VTSignificant increase[5]
VT Induction Did not prevent sustained VT induction[1]Did not prevent sustained VT induction[2]Variable, may not prevent VT induction[6]
Ventricular Fibrillation (VF) Induction Prevented in 78% of trials[1]Not reported in this modelNot reported in this model

Table 2: Comparative Efficacy in Terminating Ventricular Tachycardia (VT) in In Vivo Models

DrugAnimal ModelVT Termination RateKey Findings
Procainamide Canine (post-MI)Low (abolished in 2 of 17 dogs)[4]More effective at converting VF to VT[4]
Procainamide Canine (ouabain-induced VT)Converted to sinus rhythm in all 6 dogs[7]Higher plasma concentrations needed than in humans[7]
Flecainide Canine (post-MI)Proarrhythmic in 79% of dogs with MI[2]Facilitated reentry and VT
Flecainide Murine (CPVT model)Completely suppressed exercise-induced VT[8]Inhibits RyR2 Ca2+ release[8]
Amiodarone Canine (ventricular arrhythmia models)Suppressed epinephrine and digitalis-induced arrhythmias[9]Antiarrhythmic effects not correlated with plasma concentration[9]
Amiodarone Feline (chronic MI)Did not significantly reduce induced VT incidence[6]Increased VF threshold[6]

Experimental Protocols

In Vivo Cardiac Electrophysiology Study in a Rodent Model of Ventricular Tachycardia

This protocol outlines a general procedure for assessing the antiarrhythmic effects of a test compound in a rat model of myocardial infarction-induced ventricular tachycardia.[10][11]

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Myocardial Infarction Induction: Ligate the left anterior descending (LAD) coronary artery for a specified duration (e.g., 60 minutes) followed by reperfusion. Allow animals to recover for a period (e.g., 4-6 weeks) to develop a stable infarct and substrate for ventricular arrhythmias.

2. Surgical Preparation:

  • Anesthetize the rat (e.g., with isoflurane).

  • Perform a tracheotomy and mechanically ventilate the animal.

  • Insert a catheter into the jugular vein for drug administration.

  • Insert a pressure transducer into the carotid artery for blood pressure monitoring.

  • Perform a thoracotomy to expose the heart.

  • Place pacing and recording electrodes on the epicardial surface of the right ventricle.

3. Electrophysiological Study:

  • Baseline Recordings: Record baseline electrocardiogram (ECG) and intracardiac electrograms.

  • Programmed Electrical Stimulation (PES):

    • Deliver a train of 8-10 paced beats (S1) at a fixed cycle length (e.g., 150 ms).

    • Introduce a premature stimulus (S2) after the last S1 beat.

    • Decrease the S1-S2 coupling interval in 10 ms decrements until the ventricular effective refractory period (ERP) is determined.

    • Introduce additional premature stimuli (S3, S4) to induce ventricular tachycardia (VT).

  • Drug Administration: Administer the test compound or vehicle intravenously.

  • Post-Drug PES: Repeat the PES protocol at specified time points after drug administration to assess changes in ERP, VT inducibility, and VT cycle length.

4. Data Analysis:

  • Measure changes in electrophysiological parameters (QRS duration, QT interval, ERP).

  • Quantify the incidence and duration of induced VT.

  • Analyze changes in the cycle length of induced VT.

Mechanism of Action and Signaling Pathways

The following diagrams illustrate the primary mechanisms of action for Procainamide, Flecainide, and Amiodarone at the cellular level.

Procainamide_Mechanism cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) Depolarization Phase 0 Depolarization Na_channel->Depolarization Initiates K_channel Potassium Channel (e.g., IKr) Repolarization Phase 3 Repolarization K_channel->Repolarization Mediates Procainamide Procainamide Procainamide->Na_channel Blocks Procainamide->K_channel Blocks

Procainamide's primary mechanism of action.

Flecainide_Mechanism cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) Depolarization Phase 0 Depolarization Na_channel->Depolarization Initiates Flecainide Flecainide Flecainide->Na_channel Strongly Blocks

Flecainide's potent sodium channel blockade.

Amiodarone_Mechanism cluster_membrane Cardiomyocyte Membrane K_channel Potassium Channels (IKr, IKs, etc.) Repolarization Prolonged Repolarization K_channel->Repolarization Dominant Effect Na_channel Sodium Channels Ca_channel Calcium Channels Beta_receptor Beta-Adrenergic Receptors Amiodarone Amiodarone Amiodarone->K_channel Blocks Amiodarone->Na_channel Blocks Amiodarone->Ca_channel Blocks Amiodarone->Beta_receptor Blocks

Amiodarone's multiple ion channel effects.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel antiarrhythmic compound.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Validation Animal_Model Animal Model Selection (e.g., Rodent, Canine) Arrhythmia_Induction Arrhythmia Induction (e.g., Myocardial Infarction) Animal_Model->Arrhythmia_Induction Baseline_EP Baseline Electrophysiology Study (PES) Arrhythmia_Induction->Baseline_EP Drug_Admin Test Compound Administration Baseline_EP->Drug_Admin Post_Drug_EP Post-Drug Electrophysiology Study (PES) Drug_Admin->Post_Drug_EP Data_Analysis Data Analysis and Comparison to Controls/Alternatives Post_Drug_EP->Data_Analysis

Workflow for in vivo antiarrhythmic validation.

References

Comparative Analysis of Preisocalamendiol and Shyobunone: A Review of Current Experimental Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on Preisocalamendiol and Shyobunone, two sesquiterpenoids found in the medicinal plant Acorus calamus. While Shyobunone has been the subject of multiple studies investigating its biological activities, particularly its insecticidal and repellent properties, there is a notable absence of experimental data on the bioactivity of this compound. This guide, intended for researchers, scientists, and drug development professionals, presents a comparative overview based on the current evidence, highlighting the known attributes of Shyobunone and the existing knowledge gap concerning this compound.

Introduction to the Compounds

This compound and Shyobunone are both sesquiterpenoids that can be isolated from the rhizomes of Acorus calamus, a plant with a long history of use in traditional medicine.[1] Sesquiterpenoids from this plant are known to possess a range of biological activities, including anti-inflammatory and neuroprotective effects.[1] However, the specific contributions of individual compounds to these effects are not fully understood.

Chemical Properties

While detailed physicochemical data for this compound is scarce in publicly available literature, some properties of Shyobunone have been characterized.

PropertyShyobunoneThis compound
Source Acorus calamus rhizomesAcorus calamus
Reported Biological Activities Insecticidal, RepellentNot experimentally determined

Comparative Biological Activity

A direct comparative study of the biological activities of this compound and Shyobunone has not been reported in the scientific literature. Research has primarily focused on the crude extracts of Acorus calamus or other isolated compounds.

Anti-inflammatory Activity

Extracts of Acorus calamus have demonstrated anti-inflammatory properties. For instance, a water extract of Acorus calamus leaves was shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and IL-8, in human keratinocytes.[2] This effect was associated with the attenuation of NF-κB and IRF3 activation.[2] Another study on an ethanolic extract of the rhizomes also reported significant anti-inflammatory activity in animal models.[3] While these findings are promising, the specific contribution of this compound or Shyobunone to these anti-inflammatory effects has not been elucidated.

Neuroprotective Activity

Similarly, various extracts of Acorus calamus have shown neuroprotective potential. A methanolic extract of the rhizomes demonstrated neuroprotective activity against aluminum-induced oxidative stress in the rat brain, improving memory retention.[4] The plant is traditionally used for neurological ailments, and modern research suggests these effects may be linked to its antioxidant and anti-inflammatory properties.[5] However, no studies have specifically investigated the neuroprotective effects of isolated this compound or Shyobunone.

Insecticidal and Repellent Activity of Shyobunone

In contrast to the lack of data for this compound, Shyobunone has been evaluated for its insecticidal and repellent activities. One study reported its contact toxicity against the cigarette beetle (Lasioderma serricorne) and the red flour beetle (Tribolium castaneum).[6]

Insect SpeciesLD50 Value (μ g/adult )
Lasioderma serricorne20.24
Tribolium castaneum-
Data from Chen et al., 2015[6]

The same study also demonstrated the repellent activity of Shyobunone against Tribolium castaneum.[6]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of compounds from Acorus calamus can be found in the cited literature. For researchers interested in investigating the potential anti-inflammatory and neuroprotective activities of this compound and Shyobunone, the following methodologies are commonly employed:

In Vitro Anti-inflammatory Assays

A common method to assess anti-inflammatory activity is to use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The protocol generally involves:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or Shyobunone) for a specific duration.

  • Stimulation: Cells are then stimulated with LPS to induce an inflammatory response.

  • Measurement of Inflammatory Mediators: The production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using methods like the Griess assay and ELISA kits.

  • Analysis of Signaling Pathways: The effect of the compound on key inflammatory signaling pathways, such as NF-κB and MAPK pathways, can be assessed using techniques like Western blotting to measure the phosphorylation of key proteins.[7][8]

In Vitro Neuroprotection Assays

Neuroprotective effects can be evaluated using neuronal cell lines (e.g., PC12 or SH-SY5Y cells) subjected to neurotoxic insults. A typical protocol involves:

  • Cell Culture and Differentiation: Neuronal cells are cultured and may be differentiated to exhibit more mature neuronal characteristics.

  • Induction of Neurotoxicity: Neurotoxicity is induced using agents like hydrogen peroxide (H₂O₂), glutamate, or by inducing oxygen-glucose deprivation (OGD).

  • Treatment: Cells are treated with the test compound before, during, or after the neurotoxic insult.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT or LDH assay.

  • Measurement of Oxidative Stress Markers: The levels of reactive oxygen species (ROS) and antioxidant enzymes can be quantified to assess the compound's effect on oxidative stress.

  • Analysis of Apoptotic Pathways: The expression of apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) can be analyzed by Western blotting to determine the anti-apoptotic effects of the compound.

Signaling Pathways

While specific signaling pathways for this compound are unknown, the anti-inflammatory and neuroprotective effects of other natural compounds often involve the modulation of key signaling cascades.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes activates transcription of

Caption: Simplified NF-κB signaling pathway in inflammation.

neuroprotective_pathway Oxidative_Stress Oxidative Stress ROS ROS Oxidative_Stress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis_Pathway Apoptotic Pathway Mitochondria->Apoptosis_Pathway Caspases Caspase Activation Apoptosis_Pathway->Caspases Cell_Death Neuronal Cell Death Caspases->Cell_Death Neuroprotective_Compound Neuroprotective Compound Neuroprotective_Compound->ROS scavenges Neuroprotective_Compound->Mitochondria protects Neuroprotective_Compound->Apoptosis_Pathway inhibits

Caption: General neuroprotective mechanisms against oxidative stress.

Conclusion and Future Directions

The current body of scientific literature provides a foundation for understanding the potential therapeutic benefits of compounds derived from Acorus calamus. Shyobunone has been identified as a bioactive constituent with notable insecticidal and repellent properties. However, a significant knowledge gap exists regarding the biological activities of this compound.

To enable a meaningful comparative study and to fully understand the therapeutic potential of Acorus calamus, future research should focus on:

  • Isolation and Characterization of this compound: The first critical step is to isolate sufficient quantities of pure this compound for biological testing.

  • In Vitro and In Vivo Evaluation: The isolated this compound should be systematically evaluated for its anti-inflammatory, neuroprotective, and other relevant biological activities using established experimental protocols.

  • Comparative Studies: Direct comparative studies between this compound, Shyobunone, and other major constituents of Acorus calamus are necessary to determine their relative potencies and mechanisms of action.

  • Mechanism of Action Studies: For any identified bioactive compounds, detailed mechanistic studies should be conducted to elucidate the underlying signaling pathways.

By addressing these research gaps, the scientific community can gain a clearer understanding of the individual contributions of these sesquiterpenoids to the medicinal properties of Acorus calamus and potentially develop new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Preisocalamendiol (Procainamide Hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

It is highly probable that "Preisocalamendiol" refers to Procainamide Hydrochloride, as extensive searches for "this compound" consistently yield safety data and disposal procedures for Procainamide Hydrochloride. This document provides essential safety and disposal information for this compound based on available data.

For the safe and environmentally responsible disposal of this compound (Procainamide Hydrochloride), researchers, scientists, and drug development professionals should adhere to the following step-by-step procedures. These guidelines are compiled from safety data sheets (SDS) and regulatory information to ensure compliance and minimize risk.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation[1].

  • Hand Protection: Wear suitable protective gloves[2][3].

  • Eye/Face Protection: Use safety glasses with side-shields or goggles[2][4].

  • Skin and Body Protection: Wear protective clothing to avoid skin contact[2][3].

  • Respiratory Protection: In case of inadequate ventilation or when handling powders, use an approved/certified respirator[3][5].

II. Step-by-Step Disposal Procedure

Disposal of this compound must be carried out in accordance with all local, regional, and national regulations[2][6]. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[6].

  • Small Spills:

    • For small spills, ensure adequate ventilation[1].

    • Use personal protective equipment[3].

    • Prevent the product from entering drains[3].

    • Clean the spill surface thoroughly[3].

  • Unused or Expired Product (Household/Small Quantity):

    • Do Not Flush: Do not flush unused medicines down the sink or toilet unless specifically instructed to do so on the product labeling[7].

    • Drug Take-Back Programs: The most recommended method of disposal is through a drug take-back program[8][9]. These programs are the safest way to dispose of expired, unwanted, or unused medicines[9].

    • Mail-Back Envelopes: Prepaid drug mail-back envelopes are another convenient and secure option[8][9].

    • Household Trash Disposal (if no take-back program is available):

      • Remove the medicine from its original container[7][8][10]. Do not crush tablets or capsules[10].

      • Mix the medicine with an undesirable substance such as used coffee grounds, dirt, or cat litter[7][8][10]. This makes the drug less appealing to children and pets[8].

      • Place the mixture in a sealed container, such as a resealable plastic bag, to prevent leakage[7][8][10].

      • Dispose of the sealed container in the household trash[8][10].

      • Scratch out all personal information on the prescription label of the empty container to protect privacy before disposing of it[7][8][10].

  • Laboratory/Industrial Quantities:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[4][6].

    • Avoid release to the environment[5].

III. Quantitative Data Summary

The following table summarizes key hazard and classification data for Procainamide Hydrochloride, the likely identity of this compound.

Data PointValueReference
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Signal Word Warning[1][4]
CAS Number 614-39-1[1][2]
EC Number 210-381-7[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound (Procainamide Hydrochloride).

G start Start: Unused this compound take_back Is a drug take-back program available? start->take_back use_take_back Use take-back program or mail-back envelope take_back->use_take_back Yes trash_disposal Follow household trash disposal procedure take_back->trash_disposal No end End: Proper Disposal use_take_back->end mix 1. Mix with undesirable substance (coffee grounds, etc.) trash_disposal->mix seal 2. Place mixture in a sealed container mix->seal dispose_trash 3. Dispose of container in household trash seal->dispose_trash dispose_trash->end

Caption: Logical workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Preisocalamendiol
Reactant of Route 2
Preisocalamendiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.